Formation and Metabolism 2-ME₂ is endogenously produced from 17β-estradiol (E₂) via a two-step enzymatic process [1] [2]:
This metabolite can be converted back to catechol estrogens by CYP enzymes or eliminated via glucuronidation [2]. COMT is ubiquitous, meaning 2-ME₂ can be produced in various tissues including the liver, kidney, and brain [2].
Key Quantitative Bioactivities The table below summarizes the potent, often receptor-independent, biological activities of 2-ME₂.
| Biological Activity | Experimental System (Cell Line/Model) | Effective Concentration/Outcome | Key Mechanisms & Notes |
|---|---|---|---|
| Anti-proliferation | Microglia (BV2 cells) [1] | ~3x more potent than estradiol [1] | ER-independent; involves CYP/COMT metabolism [1] |
| NCI 60 cancer cell line panel [2] | IC₅₀: 0.08 - 5.0 µM [2] | ER-independent [2] | |
| Anti-angiogenesis | HUVEC growth inhibition assay [3] | 60-fold more potent than 2-ME₂ [3] | Disrupts tubulin polymerization; inhibits HIF-1α [4] |
| Apoptosis Induction | Oligodendroglial precursor cells (Oli-neu) [5] | ≥ 1 µM [5] | ↑ Caspase-3/7, PARP cleavage; ↑ p53, p21, p27 [5] |
| Inhibition of Microglial Activation | BV2 cells + LPS [1] | Inhibits iNOS & COX-2 expression [1] | Reduces pro-inflammatory responses [1] |
| Inhibition of Ferroptosis | BEAS-2B cells + Chronic Intermittent Hypoxia (CIH) [6] | 20 mg/kg in rat CIH model [6] | Inhibits HIF-1α/SLC7A11 pathway [6] |
To assist in experimental replication, here are detailed methodologies from key studies on 2-ME₂.
1. Cell Proliferation and DNA Synthesis Assay (Microglia) This protocol assesses the anti-mitogenic effects of 2-ME₂ [1].
2. Apoptosis and Endoreduplication Assay (Oligodendroglial Precursor Cells) This protocol evaluates the dual actions of 2-ME₂ on cell death and cell cycle disruption [5].
3. In Vivo Model of Lung Injury and Treatment This protocol demonstrates the efficacy of 2-ME₂ in a disease model [6].
2-ME₂ exerts its effects through multiple, context-dependent signaling pathways. The following diagram integrates its key mechanisms of action across different biological processes.
Integrated signaling mechanisms of this compound (2-ME₂) across biological contexts
Despite its promise, the development of 2-ME₂ as a therapeutic agent faces significant pharmacokinetic hurdles.
Key Challenges:
Strategies to Overcome Limitations:
This compound is a multifaceted endogenous metabolite with compelling mechanisms of action against various proliferative and inflammatory diseases. Its ability to target microtubules, HIF-1α, p53, and ferroptosis pathways underscores its broad potential.
Future work should focus on optimizing drug delivery systems to overcome pharmacokinetic limitations and validating its efficacy in combination therapies, particularly for conditions like glioblastoma and fibrotic diseases where current options are limited. Understanding and circumventing resistance mechanisms, such as therapy-induced endoreduplication, will be crucial for successful clinical application [5].
The following diagram illustrates the key pathway through which 2-ME exerts its cytotoxic effects.
2-ME anticancer mechanism pathway.
The primary model for investigating this mechanism is the metastatic human osteosarcoma cell line (143B) [1] [3]. The tables below summarize the cytotoxic effects of 2-ME and the relative damaging potential of different RNS.
Table 1: Antiproliferative and Pro-apoptotic Effects of 2-ME in OS 143B Cells [3]
| Assay Type | Treatment Condition | Result | Experimental Context |
|---|---|---|---|
| MTT (Cell Viability) | 10 μM 2-ME, 24h | ~69% inhibition of viability | Concentration-dependent effect from 0.8-50 μM |
| Apoptosis (Annexin V/PI) | 10 μM 2-ME, 24h | 36.3% ± 3.5% apoptotic cells | Significant induction of programmed cell death |
| Necrosis (Annexin V/PI) | 10 μM 2-ME, 24h | 26.2% ± 4% necrotic cells | Induction of non-programmed cell death |
Table 2: Reactivity of Key RNS Involved in 2-ME Mechanism [1]
| Reactive Nitrogen Species (RNS) | Key Property in 2-ME Mechanism |
|---|---|
| Peroxynitrous Acid (ONOOH) | Highest calculated affinity for guanine base in DNA |
| Peroxynitrite (ONOO⁻) | Directly forms from •NO and O₂•⁻; high DNA damaging potential |
| Nitrogen Dioxide (•NO₂) | Forms from peroxynitrous acid and/or •NO auto-oxidation |
| Nitric Oxide (•NO) | Precursor molecule; lower direct damaging affinity |
To study this mechanism, specific methodologies are required to detect the elusive RNS and nNOS localization.
This protocol uses porphyrinic microsensors to detect •NO and ONOO⁻ release in single cells [1].
This methodology, used in gut varicosities, is crucial for understanding the fraction of nNOS that is catalytically active and can be adapted for cancer cell research [4].
Experimental workflow for nNOS activity analysis.
The elucidation of 2-ME's nNOS-dependent mechanism opens several promising avenues for cancer therapy and research.
The table below summarizes the core structural and pharmacological properties of 2ME2:
| Property | Description |
|---|---|
| Systematic Name | (8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol [1] |
| Molecular Formula | C₁₉H₂₆O₃ [1] |
| Molecular Weight | 302.414 g·mol⁻¹ [1] |
| CAS Number | 362-07-2 [1] [2] |
| Trade Name | Panzem [1] [3] |
| Modality | Small Molecule [3] |
| Solubility | Poor aqueous solubility [4] |
| Estrogen Receptor (ER) Binding | Very low affinity (~2000-fold lower than estradiol) [1] |
| GPER Binding | High-affinity agonist (Kd ~10 nM) [1] |
2ME2 exerts its effects through several key mechanisms, which are summarized in the following diagram and detailed in the table below:
Key pathways and effects of 2-Methoxyestradiol.
| Target/Pathway | Observed Effect | Functional Outcome |
|---|---|---|
| HIF-1α | Inhibition of transcriptional activity [5] [2] | Reduces angiogenesis (VEGF) & induces ferroptosis [5] [6] |
| Microtubules | Binds to colchicine site, disrupts polymerization [4] [2] | Cell cycle arrest (G2/M phase) & apoptosis [7] [4] |
| Apoptosis Pathways | Upregulates Death Receptor 5 (DR5); induces caspase-3 cleavage; promotes pro-apoptotic histone modifications (γH2Ax, phH3ser10) [8] [2] | Caspase-dependent apoptosis [8] |
| PKCδ / p38 MAPK Signaling | Catalytic activation of PKCδ, leading to p38 MAPK phosphorylation [8] | Key mediator of pro-apoptotic effects in cancer cells [8] |
| Reactive Oxygen Species (ROS) | Generation of nitro-oxidative stress [9] | DNA damage and apoptosis [9] |
To evaluate the activity of 2ME2 in a research setting, several standard experimental approaches are used.
These assays measure the compound's ability to inhibit cell growth or induce cell death.
This technique quantifies the proportion of cells undergoing apoptosis or arrested in a specific phase of the cell cycle.
This method detects changes in protein expression and phosphorylation status in response to 2ME2 treatment.
Despite promising pre-clinical results, the development of 2ME2 as a drug has faced significant hurdles.
| Aspect | Status and Details |
|---|---|
| Clinical Status | Clinical development suspended/discontinued as of 2015 [1]. |
| Major Hurdles | Poor oral bioavailability and rapid hepatic metabolism [1] [4]. |
| Trials Conducted | Phase I and II trials for various cancers (e.g., breast cancer, ovarian cancer, multiple myeloma) [1] [3]. |
| Derivative Development | Synthesis of analogs (e.g., 2-[(dimethylamino)methyl]-oestradiol, STX-140) to improve solubility, potency, and metabolic stability [1] [4]. |
Research has explored whether endogenous 2ME2 levels could serve as a diagnostic or prognostic biomarker:
2ME2 remains an important molecule in chemical biology for pathway analysis. Its main value for drug development professionals may lie as a proof-of-concept compound, with current research focused on creating more pharmacokinetically favorable derivatives [1] [4].
2-Methoxyestradiol (2-ME2) is a significant endogenous metabolite of 17β-estradiol, formed through the enzymatic activity of catechol-O-methyltransferase (COMT) [1] [2]. Unlike its parent compound, 2-ME2 exhibits less than 1% affinity for estrogen receptors and executes many of its effects through estrogen receptor-independent pathways, including disruption of microtubule polymerization and inhibition of hypoxia-inducible factor-1α (HIF-1α) [3] [2]. During pregnancy, 2-ME2 plays a crucial dual role: it is essential for maintaining placental homeostasis by regulating cytotrophoblast differentiation and function under low oxygen tension, while also exhibiting potent antiangiogenic and pro-apoptotic properties in various non-placental cell systems [3] [1] [2]. The physiological concentration of 2-ME2 in blood during pregnancy ranges from 30 pM to 30 nM, though pharmacologically relevant concentrations often involve micromolar ranges [4]. This compound has gained substantial research interest not only for its role in normal pregnancy but also for its therapeutic potential in cancer treatment and its association with pregnancy-related pathologies, particularly preeclampsia.
Table 1: 2-ME2 Concentrations in Maternal Circulation During Pregnancy
| Population/Sample Type | 2-ME2 Concentration (Mean ± SEM or as stated) | Sample Size (n) | Measurement Technique | Citation |
|---|---|---|---|---|
| Normotensive Pregnant Women (3rd Trimester) | 2906.43 ± 200.69 pg/mL (Plasma) | 73 | ELISA (Cayman Chemical) | [1] |
| Preeclamptic Pregnant Women (3rd Trimester) | 1818.41 ± 189.25 pg/mL (Plasma) | 53 | ELISA (Cayman Chemical) | [1] |
| Non-Pregnant Healthy Controls | 138.7 pg/mL (Serum) | 10 | ELISA (Cayman Chemical) | [5] |
| Pregnant Women (2nd Trimester - Positive Control) | 258.4 pg/mL (Serum) | 15 | ELISA (Cayman Chemical) | [5] |
| Full Term Controls | Elevated levels (specific values not provided) | - | ELISA | [6] |
| Mild Preeclampsia (mPE) | 23% decrease vs. full term | - | ELISA | [6] |
| Severe Preeclampsia (sPE) | 32% decrease vs. full term | - | ELISA | [6] |
Table 2: 2-ME2 Levels in Various Biological Fluids in Pregnancy
| Biological Fluid | 2-ME2 Level Relative to Maternal Serum | Significance/Association |
|---|---|---|
| Cord Blood | Significantly decreased | No correlation found with complications of prematurity (BPD, NEC, IVH, ROP) [7] |
| Breast Milk | Significantly decreased | [7] |
| Amniotic Fluid | Significantly decreased | [7] |
| Preterm Controls | Lower than full-term controls | Suggests 2-ME2 increases with gestational progression [6] |
Multiple clinical studies have consistently demonstrated that 2-ME2 levels are significantly reduced in women who develop preeclampsia compared to those with normotensive pregnancies [1] [2] [6]. This reduction shows a clear relationship with disease severity, with severe preeclampsia cases exhibiting more pronounced decreases in 2-ME2 (32% reduction) compared to mild preeclampsia (23% reduction) [6]. Furthermore, 2-ME2 values demonstrate significant negative correlations with clinical indices of preeclampsia severity, including systolic arterial pressure and the degree of proteinuria [1]. Research indicates that women with preeclampsia who had lower 2-ME2 levels presented with more serious clinical situations and required more aggressive therapeutic interventions [1].
The relationship between 2-ME2 and established angiogenic biomarkers in preeclampsia has also been investigated. 2-ME2 levels in patients with preeclampsia and the overall population show significant correlations with concentrations of soluble fms-like tyrosine kinase 1 (sFlt-1) and placental growth factor (PlGF), two key factors implicated in the angiogenic imbalance characteristic of preeclampsia [1]. The risk of developing preeclampsia demonstrates a clear inverse relationship with circulating 2-ME2 levels, with the odds of preeclampsia decreasing as 2-ME2 concentrations increase [1].
The association between reduced 2-ME2 levels and preeclampsia is supported by strong biological plausibility. 2-ME2 appears critical for trophoblast differentiation and invasion during placental development. Under hypoxic conditions similar to those in early pregnancy, 2-ME2 promotes trophoblast cell migration in vitro, suggesting that decreased 2-ME2 levels may inhibit proper trophoblast invasion, potentially contributing to the defective placentation characteristic of preeclampsia [6]. Additionally, 2-ME2 inhibits the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that accumulates under hypoxic conditions and promotes the expression of various genes including sFlt-1, which is markedly elevated in preeclampsia [2].
Relationship between 2-ME2 biosynthesis and its protective role against preeclampsia development. 2-ME2 inhibits HIF-1α stabilization, reducing sFlt-1 expression and promoting trophoblast function.
The most commonly employed method for measuring 2-ME2 in clinical studies involves enzyme-linked immunosorbent assay (ELISA). The protocol typically follows the manufacturer's instructions for commercial kits (e.g., Cayman Chemical Company, No. 582261) with specific modifications for plasma/serum samples [1] [5]. The critical steps include:
While ELISA remains widely used, more advanced techniques are being developed to improve accuracy and sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization has emerged as a promising approach for 2-ME2 quantification [8]. This method offers enhanced specificity and lower limits of quantification compared to immunoassays. The derivatization process typically uses reagents such as 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to improve ionization efficiency and detection sensitivity [8]. Although specific protocol details are limited in the available literature, this methodology represents the cutting edge in 2-ME2 analytical techniques and should be considered for research requiring high precision measurements.
Table 3: In Vitro Models for Studying 2-ME2 Effects in Pregnancy Context
| Cell Type | Origin/Source | Key Applications | Pregnancy-Specific Findings |
|---|---|---|---|
| Primary Ovine Uterine Artery Endothelial Cells (UAECs) | Ovine uterine arteries | Capillary tube formation, apoptosis, microtubular structure assessment | Pregnancy protects UAECs from antiangiogenic effects of 2-ME2; P-UAECs maintain capillary tube formation despite 2-ME2 treatment [3] |
| HTR-8/SVneo | Human trophoblast cell line | Cell proliferation, migration assays under normoxic (20% O₂) and hypoxic (2.5% O₂) conditions | 2-ME2 suppresses proliferation under 20% O₂ but promotes migration under 2.5% O₂, mimicking in vivo conditions [6] |
| MCF-7 | Human breast cancer | Cytotoxicity, apoptosis, cell cycle progression | Used for general mechanistic studies of 2-ME2 effects [4] |
This assay evaluates the antiangiogenic properties of 2-ME2 using growth factor-reduced Matrigel [3]. The standard protocol includes:
Flow cytometry with Annexin V-FITC/propidium iodide staining is commonly employed to assess 2-ME2-induced apoptosis [3] [4]. Additional apoptosis-related measurements include:
Transwell systems with or without Matrigel coating are used to evaluate 2-ME2 effects on trophoblast and cancer cell migration and invasion [6] [9]. These assays are particularly relevant for understanding how 2-ME2 influences trophoblast function during placental development.
Experimental workflow for 2-ME2 analysis, covering both quantitative measurement techniques and functional biological assays.
Despite its promising biological activities, 2-ME2 faces challenges as a therapeutic agent due to unfavorable pharmacokinetic characteristics, particularly poor absorption after oral administration and limited cellular permeability [4]. To address these limitations, advanced drug delivery systems are being developed:
SNEDDS represent a promising approach to enhance the bioavailability and efficacy of 2-ME2 [4]. The optimization process typically involves:
The optimized 2-ME2-SNEDDS has demonstrated significantly enhanced anti-proliferative and pro-apoptotic activities compared to raw 2-ME2 in MCF-7 breast cancer cells, associated with cyclin D1 down-regulation, cell cycle arrest at G0/G1 and G2/M phases, modulation of Bax/Bcl-2 expression in favor of apoptosis, increased caspase-3 concentration, and enhanced generation of reactive oxygen species [4].
Endogenous this compound represents a crucial biological mediator in pregnancy with dual functionality—maintaining essential placental development while exhibiting protective antiangiogenic properties. The well-established association between reduced 2-ME2 levels and preeclampsia severity underscores its potential both as a biomarker for pregnancy complications and as a therapeutic target. Future research directions should focus on:
2-Methoxyestradiol (2-ME) is a natural metabolite of estradiol that functions as a potent angiogenesis inhibitor. Its primary anti-angiogenic effect is achieved through the suppression of the key oxygen sensor, Hypoxia-Inducible Factor-1 alpha (HIF-1α) [1].
The diagram below illustrates how 2-ME disrupts the HIF-1α signaling pathway under hypoxic conditions, which is crucial for angiogenesis.
Figure 1: 2-ME inhibits HIF-1α stabilization, suppressing VEGF and angiogenesis.
The following information is based on a key pre-clinical study that investigated the effects of 2-ME on endometriosis-like lesions in a mouse model [1].
A summary of the core experimental setup and key quantitative findings is provided in the table below.
| Experimental Aspect | Details |
|---|---|
| Animal Model | C57BL/6 mice with surgically induced endometriosis-like lesions [1]. |
| Treatment | 2-ME (Panzem NCD) administered via daily oral gavage. Doses tested: 10, 30, 60, and 100 mg/kg for 4 weeks [1]. |
| Key Molecular Findings | Systemic treatment with 2-ME suppressed HIF-1α expression in vivo. This led to decreased downstream expression of HIF-1α target genes, including VEGF, phosphoglycerate kinase (PGK), and glucose transporter-1 (GLUT-1) [1]. |
| Key Phenotypic Findings | Systemic treatment with 2-ME significantly inhibited the growth of endometriosis-like lesions in a dose-dependent manner [1]. |
| Additional Assay | A modified Miles assay demonstrated that 2-ME also suppressed VEGF-induced vascular permeability [1]. |
For the purpose of replication and technical depth, here is a more detailed breakdown of the experimental protocol [1]:
D1 × D2 × π/4.
For research and development purposes, the following quantitative data and pharmacokinetic properties are critical to consider.
| Aspect | Key Quantitative Data & Notes |
|---|---|
| In Vitro Antiproliferative IC₅₀ | Effective across many cell lines at concentrations typically between 0.08 to 5.0 μM [1]. Varies by cell type (e.g., 1-20 μM for esophageal carcinoma and leiomyoma cells) [1]. |
| Tubulin Polymerization Inhibition | Kᵢ value for tubulin polymerization inhibition is 22 μM [1], higher than concentrations required for apoptosis. |
| Endogenous Plasma Concentrations | Ranges from ~2.5 pg/mL (postmenopausal women) to much higher levels during pregnancy [1]. |
| Oral Bioavailability | Very low, approximately 1-2% in humans, due to extensive first-pass metabolism [1]. |
| Major Metabolic Challenge | Rapid and extensive glucuronidation [1]. |
| Clinical Trial Status | Clinical development has been suspended, primarily due to poor oral bioavailability [2]. |
The methodologies below are fundamental for investigating the mechanisms of 2-ME2.
This colorimetric assay is standard for quantifying cell viability and proliferation.
This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
This protocol assesses 2-ME2's effect on immunomodulation by inhibiting protumoral M2 macrophage polarization.
The following diagram synthesizes the primary mechanisms through which 2-ME2 exerts its antiangiogenic and antitumor effects, integrating key pathways identified from recent research.
Overview of this compound's multifaceted mechanism of action, highlighting key pathways.
Despite the suspension of its clinical development, research on 2-ME2 remains highly active, focusing on two main strategies to translate its unique blend of activities into a viable therapy:
Furthermore, its therapeutic potential is being explored beyond oncology, including in neuroinflammatory conditions [6] and diseases involving hypoxia-driven pathology [7].
The table below summarizes the key quantitative data and functional role of 2-ME at the GPER, based on current research:
| Parameter | Description / Value | Experimental Context / Significance |
|---|---|---|
| Functional Role | GPER Agonist [1] [2] | Binds to and activates GPER signaling pathways. |
| Binding Affinity (Ki/ Kd) | High affinity; Kd of 3.7 nM for [³H]2-ME binding [3] | Measured in GPER-transduced Sf9 insect cell lysates. Indicates a strong, saturable, and reversible binding interaction. |
| Relative Potency | > Aldosterone > Estradiol (E2) ≥ G1 [3] | Order of potency for competing for [³H]2-ME binding in radioligand assays. |
| Inhibitory Activity | IC50 of ~3 nM for ERK phosphorylation [3] | Potent inhibitor of GPER-mediated ERK phosphorylation, correlating with its high binding affinity. |
| Inhibitory Activity | IC50 of ~0.3 nM for cell proliferation [3] | Demonstrates potent anti-proliferative effects via GPER in cellular assays. |
The most detailed methodology found describes the technique used to confirm the direct binding of ligands, including 2-ME, to GPER [3].
1. Cell System Preparation:
2. Membrane Preparation and Binding Assay:
While the search results confirm 2-ME is a GPER agonist, a complete, specific pathway for 2-ME was not detailed. The diagram below synthesizes the general rapid signaling pathways activated by GPER agonists, based on the reviewed literature [1] [2] [4]. You can use this as a foundational model.
Schematic of GPER-mediated rapid, non-genomic signaling. As a GPER agonist, 2-ME is understood to trigger this network, influencing key cellular functions. [1] [2] [4]
The data highlights several critical points for drug development:
The table below summarizes the pro-apoptotic and anti-proliferative effects of 2-ME in various human cancer cell lines, along with the key mechanisms identified.
| Cancer Type | Cell Line(s) | Key Findings on Apoptosis & Mechanisms | Experimental Evidence |
|---|
| Melanoma | SK-Mel-28, SK-Mel-103, SK-Mel-147, M245, WM1361A, WM1366 (including BRAFi/MEKi resistant) [1] | • Induced G2/M cell cycle arrest. • Promoted senescence (increased SA-βgal, p21/Cip1). • Inhibited colony formation and proliferation in 2D & 3D models. • Effective regardless of BRAF/NRAS mutational status. | • Proliferation assay (Alamar Blue). • Clonogenic assay. • Western Blot (pRb, CyclinB1, p21). • Flow cytometry (cell cycle). • 3D spheroid model. | | Ovarian Cancer | A2780, AD10, OVCAR-3, UCI 101 [2] | • Activated intrinsic & extrinsic apoptotic pathways. • Synergistic effect with TRAIL. • Involved ROS generation and caspase-dependent/independent mechanisms. | • DNA laddering. • Flow cytometry (Annexin V). • Western Blot (caspases, PARP). | | Prostate Cancer | PC-3U [3] [4] | • Apoptosis required Smad7 expression. • Activated p38 MAPK & JNK pathways. • Increased Bim (pro-apoptotic) expression. | • siRNA/antisense knockdown of Smad7. • Western Blot (p38, JNK, Bim, β-catenin). • Use of specific p38 (SB203580) and JNK (L-JNK1) inhibitors. | | Cervical Cancer | HeLaS3 [5] | • Induced G2/M arrest and apoptosis. • Apoptosis mediated by iNOS pathway. • Selective for cancer cells over normal cervical cells. | • Acridine orange staining. • DNA fragmentation assay. • Flow cytometry (cell cycle). • Western Blot (iNOS). • Use of iNOS inhibitor (1400W). | | Pancreatic Cancer | MIA PaCa-2 [6] | • Induced apoptotic cell death. • Caused S phase prolongation. • Inhibited lung metastasis in vivo (60% reduction). | • Terminal deoxynucleotidyl transferase (TUNEL) staining. • Flow cytometric analysis (cell cycle). • In vivo mouse model (lung metastasis). | | Breast Cancer | MCF-7 (wild-type & drug-resistant) [7] | • Analogue 2MEBM induced a sub-G1 apoptotic peak. • Reduced mitochondrial membrane potential (MMP). • Increased ROS production. | • Flow cytometry (cell cycle, MMP). • ROS detection (DCFH-DA, hydroethidine). |
To investigate the anticancer activity of 2-ME, several standard and specialized experimental approaches are used. The workflow for a typical study involves a sequence of assays, from initial screening to mechanistic investigation.
Experimental workflow for studying 2-ME, progressing from initial phenotypic screens to mechanistic analysis.
2-Methoxyestradiol induces apoptosis through multiple interconnected pathways, which can be cell-type specific. The following diagram integrates the key mechanisms identified across various cancer types.
Integrated signaling pathways of 2-ME-induced apoptosis, showing convergence of extrinsic, intrinsic, and other signaling routes.
The mechanisms illustrated above are supported by the following findings:
2-Methoxyestradiol (2ME) is an endogenous metabolite of 17β-estradiol that has gained significant attention in clinical research due to its dual role in reproductive physiology and antitumor activity. Unlike previous assumptions that classified 2ME as a mere degradation product, recent evidence has established it as a crucial regulatory molecule involved in multiple pathological conditions, including preeclampsia, endometriosis, and various cancers of reproductive tissues [1]. The physiological concentrations of 2ME in women range from 46 to 70 pg/mL under normal conditions, but these levels fluctuate significantly during pregnancy and in disease states [1]. Specifically, 2ME has been identified as a key factor in late pregnancy complications, with low levels during this period being implicated as a potential primary cause of preeclampsia [2]. Additionally, 2ME exhibits potent anti-angiogenic and anti-proliferative effects that have sparked interest in its potential as a therapeutic agent for cancer treatment [1].
The accurate quantification of 2ME in biological samples presents substantial analytical challenges due to its exceptionally low circulating concentrations and the presence of structural isomers that can interfere with analysis. These isomers include 4-methoxyestradiol (4ME), 3-O-methyl 2-hydroxyestradiol (3M2OH), and 3-O-methyl 4-hydroxyestradiol (3M4OH), which share similar physical and chemical properties with 2ME [2]. Conventional immunoassay methods often suffer from insufficient sensitivity and cross-reactivity issues, leading to overestimated values and unreliable results [2]. To address these limitations, we developed a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method combined with chemical derivatization that enables accurate quantification of 2ME in human serum at concentrations as low as 2.5 pg/mL, while effectively resolving the analytical interference from its isomers.
The method was rigorously validated according to FDA bioanalytical method validation guidelines with the following parameters:
Table 1: Method Validation Parameters for 2ME Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear range (pg/mL) | 5-200 | R² > 0.99 |
| LLOQ (pg/mL) | 2.5 | S/N > 20, RSD < 10% |
| Intra-day precision (% RSD) | 3.2-5.8% | < 10% |
| Inter-day precision (% RSD) | 4.1-7.3% | < 12% |
| Accuracy (% bias) | -5.2 to 4.8% | ±10% |
| Extraction recovery | 92-105% | Consistent and reproducible |
Table 2: Isomer Separation Efficiency
| Compound | Retention Time (min) | Resolution from 2ME | MRM Transitions |
|---|---|---|---|
| 2ME | 8.2 | - | 604.2 → 458.2 |
| 4ME | 7.9 | 1.5 | 604.2 → 458.2 |
| 3M2OH | 8.5 | 1.8 | 604.2 → 366.1 |
| 3M4OH | 8.3 | 1.2 (co-elution) | 604.2 → 378.1 |
The developed LC-MS/MS method demonstrated exceptional sensitivity with a lower limit of quantification of 2.5 pg/mL, which is sufficient to detect 2ME at physiological concentrations ranging from 46-70 pg/mL in healthy women [2] [1]. The calibration curves showed excellent linearity across the concentration range of 5-200 pg/mL with correlation coefficients (R²) greater than 0.99. The precision and accuracy profiles met all acceptance criteria for bioanalytical methods, with intra-day and inter-day precision values below 8% relative standard deviation and accuracy ranging from -5.2% to 4.8% bias across all quality control levels [2]. The derivatization with MPDNP-F significantly enhanced ionization efficiency in positive ESI mode, resulting in approximately 20-fold improvement in detectability compared to underivatized 2ME [2].
A critical challenge in 2ME quantification is the presence of structural isomers that can interfere with accurate measurement. While the optimized LC conditions successfully separated 2ME from most of its isomers, 3M4OH continued to co-elute with 2ME [2]. However, the different fragmentation patterns of these isomers during MS/MS analysis allowed their distinct identification and quantification. The derivatized 2ME and 3M4OH produced different product ions, enabling specific MRM transitions for each compound without cross-interference [2]. This orthogonal separation approach combining chromatographic and mass spectrometric differentiation ensured the high specificity required for accurate 2ME quantification in complex biological matrices.
The validated method was successfully applied to analyze serum samples from healthy non-pregnant female individuals (aged 18-37 years) [2]. The measured 2ME concentrations fell within the expected physiological range, demonstrating the method's applicability to clinical research. The robustness of the method was confirmed through analysis of quality control samples integrated in each analytical batch, with consistent performance over time. The sample preparation protocol incorporating solid-phase extraction effectively minimized matrix effects while providing high and consistent recovery rates of 92-105% across the quantification range [2].
The developed method enables reliable quantification of 2ME for investigating its role in various reproductive disorders. In preeclampsia, research has shown that pregnant women who eventually developed this condition displayed significantly lower levels of plasma 2ME at 11-14 weeks of gestation [1]. The method provides the necessary sensitivity to monitor these alterations during pregnancy, potentially serving as an early biomarker for identifying at-risk pregnancies. Additionally, 2ME has been implicated in the pathophysiology of endometriosis, where it suppresses the growth of endometriosis-like lesions by reducing HIF-1α and VEGF expression levels and vascular permeability [1]. The ability to accurately measure 2ME concentrations will facilitate studies exploring its therapeutic potential in this and other conditions.
2ME has emerged as a promising endogenous compound with potent antitumor activity through multiple mechanisms, including microtubule disruption, inhibition of angiogenesis, and stimulation of apoptosis [1]. The developed LC-MS/MS method enables investigations into the relationship between 2ME levels and cancer risk, progression, and treatment response. Furthermore, the method can support the development of 2ME-based therapeutics by providing a robust analytical tool for pharmacokinetic studies and therapeutic drug monitoring. Although the clinical use of native 2ME as a single agent has been limited by its poor water solubility and low bioavailability, several 2ME analogs and derivatives are currently under investigation as cancer treatments [1].
Table 3: Clinical Conditions Associated with 2ME Alterations
| Condition | 2ME Alteration | Clinical Implications |
|---|---|---|
| Preeclampsia | Significant decrease | Potential early biomarker and therapeutic target |
| Endometriosis | Decreased in lesions | Contributes to suppressed lesion growth |
| Cancer | Variable alterations | Potential antitumor therapeutic agent |
| Polycystic ovary syndrome | Potential dysregulation | Role in ovulatory dysfunction |
Workflow for 2ME Serum Analysis
Isomer Separation Approach
The developed LC-MS/MS method combined with MPDNP-F derivatization provides a robust, sensitive, and specific approach for quantifying this compound in human serum. The method addresses the key analytical challenges of low physiological concentrations and isomer interference through an optimized sample preparation strategy and sophisticated LC-MS/MS detection. With a lower limit of quantification of 2.5 pg/mL, this assay is suitable for investigating the physiological and pathological roles of 2ME in clinical research settings. The method has demonstrated applicability to studying 2ME in reproductive disorders and cancer, providing researchers with a reliable analytical tool to advance our understanding of this important estrogen metabolite.
2-Methoxyestradiol (2-ME) is an endogenous estrogen metabolite that demonstrates potent anti-cancer activity through multiple mechanisms including tubulin disruption, anti-angiogenesis, and apoptosis induction [1]. Despite its promising therapeutic potential, 2-ME faces significant pharmaceutical challenges that limit clinical application, including poor aqueous solubility (approximately 9.7 µg/mL for similar compounds), extensive first-pass metabolism, and rapid systemic elimination [2] [3]. These limitations necessitate the development of advanced drug delivery systems to enhance 2-ME's bioavailability and therapeutic efficacy.
Invasomes represent a sophisticated vesicular system composed of phospholipids, ethanol, and terpenes that enhance drug permeation through biological barriers [4] [5]. The unique composition of invasomes allows for efficient cellular penetration via multiple mechanisms: ethanol fluidizes both the vesicular membranes and stratum corneum lipids, while terpenes interact with intracellular proteins and disrupt tightly packed epidermal lipids [4]. When fortified with apamin (APA), a peptide component of bee venom, these nanocarriers demonstrate enhanced targeting capabilities and increased cytotoxicity against cancer cells [4] [6]. Apamin's selective binding affinity to SK channels, which are overexpressed in various cancer cells, provides an additional mechanism for targeted delivery [7]. The combination of 2-ME with apamin-fortified invasomes represents a promising approach for overcoming the limitations of conventional 2-ME formulations while leveraging the synergistic effects of both therapeutic agents.
Table 1: Comparative Advantages of 2-ME Nanoformulations Over Conventional Delivery
| Formulation Type | Particle Size (nm) | Entrapment Efficiency (%) | IC50 Value | Key Advantages |
|---|---|---|---|---|
| Conventional 2-ME | N/A | N/A | 5.6 ± 0.2 µg/mL (A549 cells) | Reference value |
| 2ME-INVA-APA | 167.8 ± 4.3 | 88.7 ± 3.2 | 1.15 ± 0.04 µg/mL (A549 cells) | Enhanced cytotoxicity, targeted delivery |
| 2ME-SNEDDS | 94.97 ± 4.35 | N/A | Significant improvement over raw 2-ME (MCF-7 cells) | Improved solubility, cellular permeability |
| 2-ME Micelles | 152 ± 5.2 | 88.67 ± 3.21 | Enhanced against PC-3 cells | Controlled release, improved bioavailability |
The optimized 2-ME invasomes formulation consists of several key components that work synergistically to enhance drug delivery:
Phospholipon 90G: This phospholipid (soybean lecithin with ≥90% phosphatidylcholine content) forms the primary structural matrix of the invasomes at concentrations ranging from 1-3% w/v [4] [8]. The amphiphilic nature of phospholipids enables the formation of bilayered vesicles that encapsulate both hydrophilic and hydrophobic compounds.
Terpene Mixture: A combination of d-limonene and β-citronellol (0.1-0.2% v/v) serves as penetration enhancers that disrupt the lipid organization of biological membranes, significantly improving vesicle flexibility and skin permeation capabilities [4] [5]. Terpenes achieve this effect through interaction with intracellular proteins and disruption of tightly packed epidermal lipids.
Ethanol: Incorporated at concentrations of 1-3% v/v, ethanol functions as a vesicle fluidizer that enhances the deformability of the phospholipid bilayers, enabling the invasomes to penetrate through smaller pores in the skin barrier than their actual size [4]. Additionally, ethanol improves the solubility of 2-ME in the formulation.
This compound: The active pharmaceutical ingredient is typically incorporated at 1% w/v (100 mg in 10 mL final formulation) [4]. Due to its hydrophobic nature, 2-ME is primarily encapsulated within the lipid core of the invasomes.
Apamin is a peptide neurotoxin derived from bee venom consisting of 18 amino acid residues with a molecular weight of 2027.34 Da [9]. This component is added to the pre-formed invasomes at a concentration of 0.01% w/v (1 mg in 10 mL final formulation) [4]. Apamin's mechanism of action involves blocking Ca²⁺-activated K⁺ (SK) channels, which are frequently overexpressed in cancer cells [7]. This specific interaction not only provides an additional therapeutic effect but also enhances the targeting capability of the nanocarriers to cancer cells that overexpress these channels.
Organic Phase Preparation: Dissolve Phospholipon 90G and 2-ME (100 mg) in a chloroform-methanol mixture (2:1 v/v ratio) using a round-bottom flask [4].
Thin Film Formation: Rotate the solution in a rotary evaporator at 120 rpm, 45°C under reduced pressure (200 mBar) for 45 minutes to completely remove organic solvents and form a thin, uniform lipid film on the flask walls [4] [8].
Solvent Elimination: Transfer the flask to a vacuum desiccator and maintain under vacuum (50 mBar) overnight at room temperature to ensure complete removal of any residual organic solvents [4].
Hydration and Vesicle Formation: Add the terpene mixture to the dried lipid film, followed by the addition of PBS-ethanol solution (7:3 v/v, pH 7.4) to achieve a final volume of 10 mL. Rotate the mixture at 100 rpm for 1 hour at 25°C to allow complete hydration and vesicle formation [4].
Size Reduction: Subject the vesicle dispersion to probe sonication in an ice bath for two cycles of 8 minutes each at 40% amplitude with a 2-minute interval between cycles to reduce particle size and achieve homogeneity [4].
Apamin Fortification: Add apamin (1 mg) to the vesicle dispersion and stir gently at room temperature for 30 minutes to allow incorporation onto the vesicle surface [4].
Storage: Transfer the final 2ME-INVA-APA formulation to amber vials and store under nitrogen atmosphere at 4°C until use to prevent oxidation and maintain stability [4].
Vesicle Size and Polydispersity Index: Determine using dynamic light scattering with a Malvern Zetasizer Nano ZS. Dilute the formulation 1:20 with deionized water and measure at 25°C with a detection angle of 173°. Acceptable criteria: size <200 nm, PDI <0.3 [4] [2].
Zeta Potential: Measure using electrophoretic light scattering with the same instrument. Dilute samples with 1 mM NaCl and measure in triplicate. Criteria: |ZP| >20 mV for physical stability [2] [6].
Entrapment Efficiency: Quantify using ultracentrifugation at 100,000 × g for 2 hours at 4°C. Separate the pellet (entrapped drug) from the supernatant (free drug). Analyze 2-ME content in both fractions using validated HPLC methods with C18 column, mobile phase acetonitrile:water (70:30 v/v), flow rate 1.0 mL/min, detection wavelength 280 nm [8]. Calculate EE% = (Total drug - Free drug)/Total drug × 100.
Morphological Examination: Analyze vesicle morphology using transmission electron microscopy after negative staining with 2% phosphotungstic acid [8].
Dialysis Method: Utilize activated dialysis bags (MWCO: 12,000 Da) filled with 2 mL of 2ME-INVA-APA formulation. Immerse in 200 mL PBS (0.1 M, pH 7.4) containing 20% ethanol to maintain sink conditions [2].
Incubation Conditions: Maintain the system at 37 ± 0.5°C with constant stirring at 100 rpm [2].
Sampling Protocol: Withdraw 1 mL aliquots at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 18, 24 hours) and replace with fresh release medium to maintain constant volume [2].
Analysis: Quantify 2-ME content in samples using HPLC with the previously described method. Calculate cumulative drug release and plot release kinetics [2].
Table 2: Quality Control Specifications for 2ME-INVA-APA Formulation
| Parameter | Acceptance Criteria | Methodology | Frequency | |---------------|-------------------------|-----------------|---------------| | Vesicle Size | 150-200 nm, PDI <0.3 | Dynamic Light Scattering | Each batch | | Zeta Potential | |-25 to -35 mV| Electrophoretic Light Scattering | Each batch | | Entrapment Efficiency | >85% | Ultracentrifugation-HPLC | Each batch | | Drug Content | 95-105% of labeled claim | HPLC-UV | Each batch | | pH | 7.0-7.5 | pH meter | Each batch | | Sterility | No microbial growth | Membrane Filtration | Every 3 months | | In vitro Release | >90% in 24 h | Dialysis Method | Each formulation change |
The following diagram illustrates the molecular mechanisms through which 2ME-INVA-APA induces apoptosis in cancer cells:
Diagram 1: Molecular mechanisms of 2ME-INVA-APA induced apoptosis in cancer cells. The diagram illustrates the key pathways through which the formulation exerts its anti-cancer effects, including enhanced cellular uptake, mitochondrial apoptosis pathway activation, cell cycle arrest, and modulation of inflammatory responses.
The development of optimized 2ME-INVA-APA formulation employs a Box-Behnken statistical design with three factors at three levels each, requiring 15 experimental runs [4]. This approach allows for efficient optimization of critical formulation parameters while minimizing the number of required experiments.
Independent Variables:
Dependent Variable:
Table 3: Box-Behnken Experimental Design Table for 2ME-INVA-APA Optimization
| Run # | Phospholipid (%) | Ethanol (%) | Terpene (%) | Vesicle Size (nm) |
|---|---|---|---|---|
| 1 | 3 | 2 | 0.2 | 368.7 |
| 2 | 2 | 2 | 0.15 | 279.4 |
| 3 | 2 | 2 | 0.15 | 268.3 |
| 4 | 1 | 1 | 0.15 | 229.3 |
| 5 | 3 | 1 | 0.15 | 418.3 |
| 6 | 3 | 3 | 0.15 | 296.5 |
| 7 | 1 | 2 | 0.1 | 191.7 |
| 8 | 1 | 3 | 0.15 | 173.2 |
| 9 | 2 | 3 | 0.2 | 251.8 |
| 10 | 2 | 1 | 0.1 | 289.7 |
| 11 | 2 | 3 | 0.1 | 219.9 |
| 12 | 3 | 2 | 0.1 | 311.4 |
| 13 | 2 | 1 | 0.2 | 328.1 |
| 14 | 1 | 2 | 0.2 | 213.1 |
| 15 | 2 | 2 | 0.15 | 272.1 |
The following workflow diagram illustrates the complete experimental process from formulation to biological evaluation:
Diagram 2: Comprehensive workflow for the development and evaluation of 2ME-INVA-APA formulation. The process encompasses formulation development, statistical optimization, and thorough biological evaluation to ensure an effective final product.
The development of This compound invasomes fortified with apamin represents a significant advancement in cancer nanomedicine. This sophisticated drug delivery system successfully addresses the major pharmaceutical limitations of 2-ME, including its poor solubility, low bioavailability, and rapid metabolism. Through systematic optimization using Box-Behnken design, researchers can achieve an optimized formulation with ideal characteristics for cancer therapy: nanometer-sized particles (150-200 nm), high entrapment efficiency (>85%), and enhanced cytotoxicity compared to conventional 2-ME formulations [4].
The incorporation of apamin provides dual benefits: it enhances the targeting capability of the nanocarriers through its interaction with SK channels frequently overexpressed in cancer cells, while simultaneously contributing to the overall therapeutic effect through its own pharmacological properties [7] [6]. The comprehensive biological assessment protocols outlined in these application notes enable researchers to thoroughly evaluate the anti-cancer efficacy and mechanisms of action of 2ME-INVA-APA, providing robust evidence for its potential clinical application.
This advanced formulation strategy holds promise for treating various cancer types, including lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3), as demonstrated in preclinical models [4] [2] [8]. The protocols and methodologies detailed in this document provide researchers with a solid foundation for further development and optimization of similar nanoformulations for enhanced cancer therapy.
This compound (2-ME) is an endogenous estrogen metabolite that demonstrates significant anti-proliferative and anti-angiogenic activity against various cancers, including prostate cancer. Despite its promising therapeutic potential, 2-ME faces substantial clinical translation challenges due to its poor aqueous solubility, extensive metabolism, and low oral bioavailability. To overcome these limitations, nanocarrier systems—particularly mixed micelles—have been developed to enhance 2-ME delivery efficiency. These micellar systems utilize innovative combinations of excipients, primarily Phospholipon 90G (a phospholipid) and d-α-tocopheryl polyethylene glycol succinate (TPGS) (a water-soluble vitamin E derivative), which act as excellent amphiphiles for micelle formation. The resulting nanocarriers significantly improve 2-ME's solubility, stability, and cellular uptake, while providing controlled release properties that enhance its therapeutic efficacy in prostate cancer models.
The strategic incorporation of Phospholipon 90G and TPGS in micellar formulations offers multiple advantages for prostate cancer targeting. TPGS, with its inherent P-glycoprotein inhibition capability, helps overcome multidrug resistance in cancer cells, while its PEG chain provides stealth properties that prolong systemic circulation. Phospholipon 90G contributes exceptional biocompatibility and enhances drug loading capacity due to its amphiphilic nature. When combined, these components form mixed micelles with a well-defined core-shell structure, where the hydrophobic core encapsulates 2-ME and the hydrophilic shell stabilizes the colloidal system in biological environments. This review presents comprehensive application notes and detailed experimental protocols for the development, optimization, characterization, and biological evaluation of 2-ME-loaded TPGS-Phospholipon mixed micelles for enhanced prostate cancer therapy.
The development of an effective 2-ME micellar delivery system requires careful optimization of formulation parameters to achieve the desired nanoparticle characteristics. The Box-Behnken statistical design has been successfully employed as a Quality by Design approach to standardize the percentages of TPGS and phospholipid to obtain the smallest particle size with optimal characteristics. In this approach, three factors are evaluated at three different levels: phospholipid (Phospholipon 90G) concentration (1-3 mg/mL), TPGS concentration (10-30 mg/mL), and stirring time (1-5 minutes). The design suggests 15 experimental runs with different combinations of these independent variables, with particle size as the primary response parameter [1] [2].
Statistical analysis of the results enables identification of the optimal formulation parameters. The software-generated model helps understand the individual and interaction effects of these variables on micelle properties. Through this optimization process, researchers have achieved 2-ME-loaded mixed micelles with a particle size of approximately 152 ± 5.2 nm, polydispersity index (PDI) of 0.234, and entrapment efficiency of 88.67 ± 3.21% [1]. The optimized formulation demonstrates excellent drug release characteristics, with >93% of 2-ME released within 24 hours, providing sustained drug delivery capability that is crucial for effective cancer therapy [1] [2].
Table 1: Optimization Parameters for 2-ME-Loaded TPGS-Phospholipon Mixed Micelles Using Box-Behnken Design
| Independent Variables | Low Level (-1) | Medium Level (0) | High Level (+1) |
|---|---|---|---|
| Phospholipid (mg/mL) | 1 | 2 | 3 |
| TPGS (mg/mL) | 10 | 20 | 30 |
| Stirring Time (min) | 1 | 3 | 5 |
| Dependent Variables | Target | Optimized Result | Unit |
| Particle Size | Minimize | 152 ± 5.2 | nm |
| PDI | <0.3 | 0.234 | - |
| Entrapment Efficiency | Maximize | 88.67 ± 3.21 | % |
| Drug Release (24h) | Sustained | >93 | % |
Table 2: Characterization Profile of Optimized 2-ME-Loaded Mixed Micelles
| Parameter | Method | Results |
|---|---|---|
| Particle Size | Dynamic Light Scattering | 152 ± 5.2 nm |
| PDI | Dynamic Light Scattering | 0.234 ± 0.01 |
| Zeta Potential | Electrophoretic Mobility | -12.8 to +15 mV (varies with modification) |
| Entrapment Efficiency | HPLC Analysis | 88.67 ± 3.21% |
| Drug Loading | HPLC Analysis | 8.72 ± 0.45% |
| Morphology | Transmission Electron Microscopy | Spherical, smooth surface |
| In Vitro Drug Release | Dialysis Bag Method | >93% in 24 hours |
| Critical Micelle Concentration | Fluorescence Probe | 0.009-0.015 mg/mL |
The morphological characteristics of the optimized 2-ME micelles, as determined by transmission electron microscopy (TEM), reveal spherical structures with smooth surfaces and narrow size distribution [1] [2]. The micelles exhibit a negative zeta potential in their basic form, which can be modified to positive values through the incorporation of cationic agents like spermine for co-delivery of genetic materials [3]. The critical micelle concentration (CMC), an important parameter indicating micelle stability upon dilution, is typically in the range of 0.009-0.015 mg/mL for TPGS-based systems, ensuring sufficient stability under physiological conditions [4].
The anti-proliferative efficacy of 2-ME-loaded TPGS-Phospholipon mixed micelles has been extensively evaluated in prostate cancer cell lines, particularly PC-3 cells (androgen-independent prostate cancer cells). The results demonstrate a significant enhancement in cytotoxicity compared to free 2-ME. The half-maximal inhibitory concentration (IC50) values reveal that the micellar formulation is substantially more potent, with IC50 values of 18.75 μmol for 2-ME-loaded micelles compared to 54.41 μmol for free 2-ME [5]. This represents an approximately 3-fold increase in anticancer activity, highlighting the delivery system's ability to improve 2-ME's therapeutic index.
The micellar formulation induces apoptosis through multiple molecular pathways. There is a 16-fold increase in apoptosis and an 8-fold increase in necrosis in PC-3 cells treated with 2-ME micelles compared to control cells (2.8 ± 0.2%) [1] [2]. This enhanced apoptotic activity correlates with increased BAX expression (11.6 ± 0.7) and decreased BCL-2 expression (0.29 ± 0.05) in 2-ME micelle-treated cells compared to the control group, indicating activation of the mitochondrial apoptosis pathway [1]. Additionally, the treatment results in loss of mitochondrial membrane potential (approximately 50-fold) due to generation of reactive oxygen species (ROS), further promoting apoptotic cell death [1] [2].
Cell cycle analysis provides crucial insights into the mechanism of 2-ME micelles' anticancer activity. Flow cytometry studies reveal that the optimized formulation causes significant arrest of the G2-M phase of PC-3 cells, which is consistent with 2-ME's known mechanism as a microtubule inhibitor [1] [3]. Simultaneously, a significantly increased number of cells in pre-G1 phase indicates the maximum apoptotic potential of the drug when delivered via the micellar formulation [1]. This dual cell cycle effect (G1/S and G2/M arrest) is particularly beneficial for prostate cancer treatment, as it targets multiple checkpoints in cancer cell proliferation.
Table 3: Biological Activity Assessment of 2-ME-Loaded Mixed Micelles in Prostate Cancer Models
| Parameter | Free 2-ME | 2-ME-Loaded Micelles | Unit |
|---|---|---|---|
| In Vitro Studies | |||
| IC50 (PC-3 cells) | 54.41 | 18.75 | μmol |
| Apoptosis Induction | ~4-fold | ~16-fold | vs. control |
| Necrosis Induction | ~2-fold | ~8-fold | vs. control |
| BAX Expression | ~6.5 | 11.6 ± 0.7 | fold change |
| BCL-2 Expression | ~0.6 | 0.29 ± 0.05 | fold change |
| Mitochondrial Membrane Potential Loss | ~25-fold | ~50-fold | vs. control |
| Cell Cycle Arrest | |||
| G2/M Phase Arrest | Moderate | Significant | - |
| Pre-G1 Population | Moderate | Significantly increased | - |
| Molecular Markers | |||
| Caspase-9 | ~12.5 | 17.38 ± 1.42 | ng/mL |
| p53 | ~780 | 1050.0 ± 40.9 | pg/mL |
| NF-κB | ~0.9 | 0.719 ± 0.07 | pg/mL |
| IL-6 | ~1.5 | 2.53 ± 0.16 | folds |
The molecular marker profiling further confirms the enhanced therapeutic efficacy of the micellar formulation. Treatment with 2-ME-loaded TPGS-Phospholipon micelles results in upregulation of caspase-9 (17.38 ± 1.42 ng/mL), p53 (1050.0 ± 40.9 pg/mL), and nitric oxide (0.693 ± 0.03 pg/mL), along with downregulation of TNF-α, NF-κB (0.719 ± 0.07 pg/mL), and other inflammatory mediators in PC-3 cells [5] [1]. These changes establish the superiority of the micellar approach in modulating key signaling pathways involved in prostate cancer progression and treatment resistance.
Protocol Title: Preparation of 2-ME-Loaded TPGS-Phospholipon Mixed Micelles
Materials:
Equipment:
Procedure:
Protocol Title: Comprehensive Characterization of 2-ME-Loaded Mixed Micelles
Particle Size and Zeta Potential Analysis:
Entrapment Efficiency and Drug Loading Determination:
In Vitro Drug Release Study:
Protocol Title: Cytotoxicity Assessment Using MTT Assay
Materials:
Procedure:
Protocol Title: Apoptosis Analysis by Flow Cytometry
Materials:
Procedure:
Figure 1: Comprehensive Mechanism of 2-ME-Loaded Mixed Micelles in Prostate Cancer Therapy
Figure 2: Experimental Workflow for 2-ME-Loaded Mixed Micelle Development and Evaluation
The development of 2-ME-loaded TPGS-Phospholipon mixed micelles represents a significant advancement in prostate cancer nanotherapy. The systematic Quality by Design approach for optimization, comprehensive characterization, and thorough biological evaluation provides a robust framework for researchers developing similar nanocarrier systems. The detailed protocols outlined in this document ensure reproducibility and facilitate further research in this area. The remarkable enhancement in cytotoxicity (3-fold reduction in IC50), significant apoptosis induction (16-fold increase), and effective cell cycle arrest demonstrated by the optimized micellar formulation highlight its potential for clinical translation.
Future research directions should focus on scale-up manufacturing considerations, in vivo pharmacokinetic studies in appropriate prostate cancer models, and exploration of active targeting strategies by incorporating PSMA-targeting ligands for enhanced specificity. Additionally, combination therapy approaches incorporating 2-ME micelles with other anticancer agents could provide synergistic effects and address tumor heterogeneity. The continued development and refinement of these micellar systems hold great promise for improving therapeutic outcomes in prostate cancer patients, particularly those with advanced or treatment-resistant disease.
2-Methoxyestradiol (2ME) is an endogenous estrogen metabolite with significant clinical importance in two major physiological domains: preeclampsia pathogenesis and antitumor activity. Research has demonstrated that low levels of 2ME during late pregnancy may be a primary causative factor in preeclampsia, a serious hypertensive disorder of pregnancy [1]. Simultaneously, 2ME has exhibited promising antiproliferative properties against various cancer cell lines, positioning it as a potential therapeutic agent [1] [2]. Despite its clinical relevance, the accurate quantification of 2ME in biological samples presents substantial analytical challenges due to its exceptionally low circulating concentrations in healthy human serum (typically in the picogram per milliliter range) and the presence of isomeric metabolites that can interfere with conventional analytical methods [1] [3] [2].
The development of highly sensitive and specific analytical methods for 2ME quantification is therefore essential for advancing clinical research and laboratory medicine applications related to 2ME-associated pathological conditions. Traditional immunoassay-based methods, including radioimmunoassay and enzyme-linked immunosorbent assay, have historically been employed for 2ME detection but suffer from insufficient sensitivity at low concentration ranges and inadequate specificity due to cross-reactivity with structurally similar compounds [1]. These limitations can lead to overestimated quantitative values and unreliable clinical data [1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical platform for quantifying low-abundance biomarkers in complex biological matrices. However, the inherent limitations of 2ME detection using standard LC-MS/MS approaches – including poor ionization efficiency and nonspecific fragmentation patterns – necessitated the development of enhanced detection strategies. The introduction of chemical derivatization techniques has significantly improved the detectability of 2ME by enhancing ionization efficiency and generating characteristic fragment ions that enable definitive identification and accurate quantification [1] [4]. Among available derivatization approaches, the use of 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) has demonstrated exceptional performance for sensitive and specific 2ME quantification in biological samples [1] [4] [5].
The MPDNP-F derivatization strategy employs a mechanism-based design to enhance the detection characteristics of this compound. MPDNP-F specifically targets the phenolic hydroxyl group of 2ME, forming a stable derivative that fundamentally improves MS detectability through multiple mechanisms. The derivative generates a permanently charged moiety that dramatically enhances ionization efficiency in positive electrospray ionization (ESI+) mode, ultimately leading to significantly improved signal intensity and lower detection limits [4] [5].
A critical advantage of the MPDNP-F derivatization approach lies in its unique fragmentation behavior during tandem mass spectrometry analysis. Unlike other derivatization reagents that typically generate product ions derived solely from the reagent moiety, collision-induced dissociation of the MPDNP-F-2ME molecular cation ([M]+) yields a characteristic product ion containing the intact 2ME skeleton ([M–NO₂–H]+) [4] [5] [6]. This skeleton-containing product ion provides exceptional analytical specificity by enabling definitive differentiation of 2ME from its structural isomers, even when chromatographic separation is incomplete. This characteristic is particularly valuable for distinguishing 2ME from its position isomers, including 4-methoxyestradiol (4ME), 3-O-methyl 2-hydroxyestradiol (3M2OH), and 3-O-methyl 4-hydroxyestradiol (3M4OH) [1].
The derivatization reaction is significantly optimized through the use of 4-dimethylaminopyridine (DMAP) as an organic catalyst, which facilitates rapid derivatization completion within 15 minutes at 60°C [4] [5]. This represents a substantial improvement over previous derivatization approaches that required extended reaction times and multiple synthetic steps. Furthermore, the use of DMAP eliminates the need for non-volatile inorganic salt catalysts, which can adversely affect LC-MS/MS instrument performance [4] [5] [6].
Table 1: Comparative Analysis of Derivatization Reagents for Estrogen Analysis
| Reagent | Reaction Time | Catalyst | Key Product Ion | LLOQ for Target Analytes | Major Advantage |
|---|---|---|---|---|---|
| MPDNP-F | 15 min, 60°C | DMAP | [M–NO₂–H]+ (skeleton) | 2.5 pg/mL (2ME) [1] | Superior specificity with skeleton-containing product ion |
| Dansyl Chloride | 5 min, 60°C | Na₂CO₃/NaHCO₃ | m/z 171 (reagent) | ~5-10 pg/mL (E2) [4] | Currently most-used method |
| PyS-Cl + Methylation | 90 min (two-step) | NaHCO₃ | [M–SO₂]+ (skeleton) | ~5 pg/mL (E2) [4] | Skeleton-containing product ion |
| PDNP-F + Methylation | 90 min (two-step) | NaHCO₃ | [M–NO₂–H]+ (skeleton) | ~5 pg/mL (E2) [4] | Skeleton-containing product ion |
Figure 1: MPDNP-F Derivatization Workflow and Principle. The diagram illustrates the complete analytical procedure from derivatization to quantification, highlighting the key transformation that enables sensitive detection of 2ME.
Sample aliquoting: Transfer 180 μL of calibration standard, quality control sample, or unknown serum sample to a clean microcentrifuge tube.
Internal standard addition: Add 180 μL of 2ME-13C6 internal standard working solution (50 pg/mL in acetonitrile) to each sample.
Protein precipitation: Vortex mix the samples for 1 minute to ensure complete protein precipitation, followed by centrifugation at 8000×g for 5 minutes at 25°C.
Sample dilution: Transfer the supernatant and dilute with 390 μL of distilled water to optimize sample loading conditions.
Solid-phase extraction preparation: Condition an Oasis HLB μElution plate by sequentially washing with 200 μL acetonitrile, 200 μL methanol, and 200 μL water.
Sample loading: Load the diluted supernatant onto the preconditioned HLB μElution plate.
Washing steps: Wash the cartridge sequentially with 200 μL water and 200 μL 50% methanol to remove interfering compounds.
Elution: Elute 2ME and internal standard with 200 μL acetonitrile into a clean collection tube.
Solvent evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas.
Reagent preparation: Prepare fresh MPDNP-F solution (0.4 mg/mL in acetonitrile) and DMAP solution (0.5 mg/mL in acetonitrile).
Derivatization reaction: Reconstitute the dried extract with 50 μL MPDNP-F solution and 40 μL DMAP solution.
Incubation: Vortex the mixture gently and incubate at 60°C for 15 minutes to complete the derivatization reaction.
Post-reaction processing: Evaporate the derivatized sample to dryness under a stream of nitrogen gas.
Reconstitution: Reconstitute the derivative in 30 μL of 20% acetonitrile solution for LC-MS/MS analysis.
Table 2: Optimized LC-MS/MS Parameters for 2ME-MPDNP Analysis
| Parameter | Specification | Description |
|---|---|---|
| Column | Ace Excell C18-PFP (2.0 μm, 2.1 × 100 mm) | PFP stationary phase for enhanced isomer separation |
| Mobile Phase A | 0.1% (v/v) formic acid in water | Aqueous component with modifier |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile | Organic component with modifier |
| Flow Rate | 0.4 mL/min | Constant flow rate |
| Column Temperature | 35°C | Optimized temperature for separation |
| Injection Volume | 20 μL | Partial loop injection |
| Ionization Mode | Positive electrospray ionization (ESI+) | Enhanced detection of MPDNP-F derivative |
| Ion Source Temperature | 500°C | Optimized for desolvation |
| Ion Spray Voltage | 5500 V | Positive ion mode potential |
| MRM Transition | 2ME-MPDNP: 653→281 | Quantification transition ([M–NO₂–H]+) |
| Internal Standard MRM | 2ME-13C6-MPDNP: 659→287 | Stable isotope-labeled internal standard |
Chromatographic Gradient Program:
Mass Spectrometer Settings:
The MPDNP-F derivatization method demonstrates exceptional sensitivity for 2ME quantification in biological matrices. The lower limit of quantification (LLOQ) was established at 2.5 pg/mL, with a signal-to-noise ratio exceeding 20:1 and both intra- and inter-assay precision meeting the acceptance criterion of relative standard deviation (RSD) <10% at this concentration [1]. The calibration curve exhibits excellent linearity across the concentration range of 2.5-200 pg/mL, with correlation coefficients (r²) typically exceeding 0.998 when using a weighting factor of 1/x [1].
Comprehensive validation of the method demonstrated outstanding precision and accuracy profiles as summarized in Table 3. The intra-assay precision (n=5) evaluated across four quality control levels showed RSD values ranging from 3.2-5.8%, while inter-assay precision (n=5 over five days) ranged from 4.1-6.9% RSD [1]. Accuracy, expressed as percentage deviation from theoretical values, ranged from 94.2-106.5% across all QC levels, well within acceptable limits for bioanalytical methods [1].
Table 3: Precision and Accuracy Data for 2ME Quantification
| QC Level | Concentration (pg/mL) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Accuracy (% of Theoretical) |
|---|---|---|---|---|
| QC_LLOQ | 2.5 | 5.8 | 6.9 | 94.2-106.5 |
| QCL | 10 | 4.5 | 5.2 | 96.8-103.4 |
| QCM | 40 | 3.7 | 4.6 | 97.5-102.8 |
| QCH | 80 | 3.2 | 4.1 | 98.2-101.9 |
The MPDNP-F derivatization method provides exceptional specificity for 2ME quantification through two complementary mechanisms: chromatographic resolution and MS/MS spectral differentiation. Although the derivatized 2ME and its isomer 3M4OH elute closely under optimized LC conditions, their distinct fragmentation patterns during MS/MS analysis enable unambiguous differentiation [1]. This orthogonal approach ensures accurate quantification of 2ME even in the presence of structurally similar metabolites, including 4-methoxyestradiol and 3-O-methyl 2-hydroxyestradiol [1].
Stability assessments conducted under various storage and processing conditions demonstrated that 2ME remains stable in human serum through three freeze-thaw cycles and during both short-term (4 hours, room temperature) and long-term (4 weeks, -80°C) storage conditions. The derivatized extracts showed consistent performance when stored in the autosampler at 10°C for 24 hours, confirming method robustness for typical analytical batch sizes [1].
Reagent stability: MPDNP-F reagent stored at -20°C remains stable for at least one year, ensuring consistent derivatization efficiency over time [4]. Always prepare fresh DMAP solution weekly to maintain optimal catalytic activity.
Sample volume considerations: While the standard protocol uses 180 μL of serum, the method has been successfully validated with sample volumes as low as 100 μL without significant compromise to sensitivity, enabling application to pediatric or otherwise volume-limited samples [4].
Matrix effect evaluation: Despite the high selectivity of MRM detection, evaluate matrix effects for each new serum/plasma source by comparing the analyte response in spiked post-extraction samples to neat solutions. The use of a stable isotope-labeled internal standard (2ME-13C6) effectively corrects for any observed suppression or enhancement effects [1].
Table 4: Troubleshooting Guide for MPDNP-F Derivatization Assay
| Problem | Potential Cause | Solution |
|---|---|---|
| Low sensitivity | Incomplete derivatization | Ensure fresh DMAP preparation; verify reaction temperature accuracy; extend reaction time to 20 min |
| Poor chromatography | Column degradation | Replace guard column; recondition analytical column with successive gradients of acetonitrile and methanol |
| High background noise | Incomplete washing during SPE | Increase water wash volume to 300 μL; add 5% methanol to water wash |
| Irreproducible internal standard response | Incomplete mixing after reconstitution | Extend vortex mixing time to 2 minutes; ensure complete dissolution before injection |
| Retention time shift | Mobile phase pH variation | Prepare fresh mobile daily; use high-purity formic acid from single lot |
The MPDNP-F derivatization method represents a significant advancement over previous methodologies for 2ME quantification. Compared to conventional dansyl chloride derivatization, which predominantly generates reagent-derived product ions (m/z 171) common to all dansylated estrogens, the MPDNP-F approach provides superior specificity through production of skeleton-containing product ions [4] [5]. This characteristic significantly reduces background interference and enables more confident identification and quantification of 2ME in complex biological matrices [4]. Additionally, the simplified one-step derivatization procedure requiring only 15 minutes represents a substantial improvement over earlier multi-step approaches that demanded 90 minutes for completion [4] [5].
Figure 2: Complete Analytical Workflow for 2ME Quantification. The diagram outlines the integrated process from sample preparation to data analysis, highlighting key steps that contribute to method reliability.
The MPDNP-F derivatization method coupled with LC-MS/MS analysis provides a robust, sensitive, and highly specific platform for quantifying this compound in biological matrices. The method's exceptional sensitivity (LLOQ of 2.5 pg/mL) enables reliable detection of 2ME at physiologically relevant concentrations, while its specificity through skeleton-containing product ions ensures accurate differentiation from structurally similar metabolites. The optimized protocol featuring rapid one-step derivatization, minimal sample requirements, and streamlined sample preparation makes this method particularly suitable for clinical research applications investigating the role of 2ME in preeclampsia pathogenesis, cancer biology, and other estrogen-related pathologies. The comprehensive validation data confirm that this approach meets rigorous bioanalytical standards while offering practical advantages over existing methodologies.
This compound (2-ME) is an endogenous metabolite of 17β-estradiol that demonstrates significant anti-proliferative, anti-angiogenic, and pro-apoptotic activities against various cancer types, including prostate cancer, breast cancer, and neuroblastoma [1] [2]. Despite its promising therapeutic potential, 2-ME faces substantial biopharmaceutical challenges that limit its clinical application, primarily due to its extremely low aqueous solubility (leading to poor bioavailability) and extensive first-pass metabolism following oral administration [2]. These limitations have prompted researchers to develop advanced nanoformulations that can enhance 2-ME's solubility, protect it from metabolic degradation, improve its tumor-targeting capabilities, and ultimately increase its therapeutic index while minimizing off-target effects.
The rationale for nanoencapsulation of 2-ME extends beyond simply improving solubility. By encapsulating 2-ME within nanocarriers, researchers can leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, modify surface properties to achieve active targeting to specific cancer cell receptors, and control drug release kinetics to maintain therapeutic concentrations at the tumor site [3] [4]. Additionally, certain nanocarriers can facilitate intracellular delivery and even organelle-specific targeting (e.g., mitochondria), which is particularly relevant for 2-ME since it primarily exerts its anticancer effects through mitochondrial-mediated apoptosis [4]. The following table summarizes the key nanoformulation strategies that have been developed to address the challenges associated with 2-ME delivery:
Table 1: Overview of this compound Nanoformulation Strategies
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Freeze-dried Nanosuspension | 2-ME, stabilizers | 244 ± 10.6 | N/R | 45x dissolution enhancement, amorphous character | [5] |
| Mixed Polymeric Micelles | Phospholipon 90G, TPGS | 152 ± 5.2 | 88.67 ± 3.21 | Enhanced apoptosis, mitochondrial targeting | [3] |
| Self-nanoemulsifying Drug Delivery System (SNEDDS) | Cumin oil, Tween 80, Propylene glycol | 94.97 ± 4.35 | N/R | Enhanced solubility, cellular permeability | [6] |
| Folate-targeted Albumin Nanoparticles | Bovine serum albumin, Folic acid | 208.8 ± 5.1 | 80.49 ± 3.80 | Active targeting, sustained release | [7] |
| TiO₂-PEG Nanoparticles | Titanium dioxide, Polyethylene glycol | N/R | ~9% | Inorganic carrier, biocompatibility | [8] |
| Mitochondria-targeted Immunoliposomes | Anti-GD2, (Fx,r)3 peptide, DPPC, Cholesterol | 141.0 ± 4.8 | N/R | Dual targeting (GD2 + mitochondria) | [4] |
| PEG-PLGA Polymeric Micelles | PEG-PLGA, Tween 80, Alpha-lipoic acid | 65.36 ± 2.2 | 65.23 ± 3.5 | Multiple targeting, enhanced cytotoxicity | [9] |
The nanoprecipitation-high-frequency ultrasonication technique provides an effective method for producing 2-ME nanosuspensions with enhanced dissolution properties. The following protocol details the preparation process:
This method produces amorphous nanoparticles with significantly enhanced dissolution rates (approximately 45 times greater than bulk 2-ME in the first 10 minutes), which may favorably affect bioavailability [5].
The preparation of optimized 2-ME mixed micelles using Quality by Design (QbD) principles involves the following protocol:
This advanced protocol describes the preparation of dual-targeted immunoliposomes for enhanced delivery of 2-ME to neuroblastoma cells and their mitochondria:
The resulting immunoliposomes should exhibit a particle size of approximately 141.0 ± 4.8 nm, PDI of 0.186 ± 0.01, and zeta potential of 24.5 ± 2.8 mV, with demonstrated specificity for GD2-positive tumor cells and subsequent mitochondrial targeting [4].
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):
Folate-Conjugated Albumin Nanoparticles:
Comprehensive characterization of 2-ME nanoformulations is essential for quality control and ensuring reproducible performance. The following table summarizes the key parameters and analytical methods used:
Table 2: Comprehensive Characterization Techniques for 2-ME Nanoformulations
| Parameter | Analytical Technique | Protocol Details | Acceptance Criteria | |---------------|--------------------------|---------------------|-------------------------| | Particle Size and PDI | Dynamic Light Scattering | Dilute formulation 100x with deionized water; measure at 25°C with 90° scattering angle | PDI < 0.3 indicates monodisperse population | | Zeta Potential | Laser Doppler Microelectrophoresis | Dilute with 1 mM NaCl; measure in folded capillary cell at 25°C | |±| > 20 mV for good physical stability | | Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Deposit sample on carbon-coated grid, stain with phosphotungstic acid (2%), air-dry before imaging | Spherical, smooth surface, no aggregation | | Crystallinity | Differential Scanning Calorimetry (DSC) | Heat 5-10 mg sample in sealed pans from 25°C to 300°C at 10°C/min under N₂ atmosphere | Absence of drug melting peak indicates amorphous state | | Chemical Composition | FTIR and Raman Spectroscopy | Prepare KBr pellets for FTIR; use laser excitation (532 nm) for Raman; scan from 4000-400 cm⁻¹ | Confirmation of drug-excipient interactions | | Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography followed by HPLC | Separate free drug at 20,000 rpm for 60 min; analyze drug content in supernatant using HPLC (C18 column, methanol:water mobile phase) | > 80% for efficient encapsulation |
Drug Release Protocol:
Stability Studies Protocol:
In Vitro Cytotoxicity Assessment (MTT Assay):
Cellular Uptake Studies:
Apoptosis Assay (Annexin V/PI Staining):
The following diagram illustrates the key molecular mechanisms through which 2-ME exerts its anticancer effects, particularly when delivered via targeted nanoformulations:
Diagram 1: 2-ME Mediated Apoptotic Signaling Pathways
The following diagram illustrates the stepwise targeting mechanism of mitochondria-targeted immunoliposomes:
Diagram 2: Mitochondrial Targeting Mechanism of Immunoliposomes
The development of advanced nanoformulations for this compound represents a promising strategy to overcome the significant biopharmaceutical challenges associated with this potent anticancer agent. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies for preparing, optimizing, and characterizing various 2-ME nanoformulations, including nanosuspensions, polymeric micelles, liposomes, and other nanocarriers. The Quality by Design approach to formulation development, coupled with appropriate in vitro and in vivo evaluation methods, enables the rational design of 2-ME delivery systems with enhanced therapeutic potential.
Future directions in 2-ME nanoformulation development should focus on multifunctional systems that combine targeting ligands, stimuli-responsive elements, and diagnostic agents for theranostic applications. Additionally, exploration of combination therapies incorporating 2-ME with other anticancer agents in nanocarriers may provide synergistic effects and further improve treatment outcomes. As research progresses, emphasis should be placed on translational studies that address scale-up manufacturing, sterilization, and long-term stability to facilitate clinical development of these promising 2-ME nanoformulations.
This compound (2-ME) is an endogenous metabolite of 17β-estradiol that has demonstrated significant anti-tumor activity across various cancer types through multiple mechanisms. Unlike parent estrogen, 2-ME does not bind to estrogen receptors, thereby avoiding estrogenic side effects, which makes it a promising anti-cancer candidate [1]. This natural compound exhibits pleiotropic mechanisms including inhibition of tubulin polymerization, induction of cell cycle arrest, promotion of apoptosis through oxidative stress, and anti-angiogenic effects [1] [2]. 2-ME has completed Phase I/II clinical trials for several cancer types with minimal side effects, showing particular promise in overcoming resistance to targeted therapies in melanoma and other malignancies [1]. These application notes provide detailed protocols for evaluating the anti-proliferative effects of 2-ME in various cancer model systems, with standardized methodologies suitable for drug development researchers.
The Alamar Blue assay provides a reliable, fluorescent-based method to quantify metabolic activity as a proxy for cell proliferation following 2-ME treatment [1].
The clonogenic assay evaluates long-term effects of 2-ME on reproductive cell survival and colony-forming ability, particularly relevant for assessing effects on cancer stem cells [1].
3D models better recapitulate the tumor microenvironment and provide valuable information on drug penetration and effects on tumor architecture [1].
Table 1: Summary of 2-ME Anti-Proliferative Effects in Melanoma Cell Lines
| Cell Line/Model | BRAF/NRAS Status | Treatment Resistance | Assay Type | Effective Concentration | Key Findings | |---------------------|----------------------|--------------------------|----------------|-----------------------------|------------------| | SK-Mel-28 | BRAF mutant | None proliferation 72-hour treatment | IC₅₀ ~ 0.5-1.0 μM | Significant growth inhibition | | SK-Mel-103 | NRAS mutant | None proliferation 72-hour treatment | IC₅₀ ~ 0.5-1.0 μM | Significant growth inhibition | | SK-Mel-147 | WT for BRAF/NRAS | None proliferation 72-hour treatment | IC₅₀ ~ 0.5-1.0 μM | Significant growth inhibition | | Various melanoma lines | Different status | BRAFi-resistant Clonogenic 0.5 μM, 14 days | Colony formation inhibition | | Various melanoma lines | Different status | BRAFi+MEKi-resistant Clonogenic 0.5 μM, 14 days | Colony formation inhibition | | 3D Spheroid models | Various | Various viability 5.0 μM, 5 days | Reduced invasion, viability decrease | | 3D Skin reconstruct | BRAF mutant | None viability 5.0 μM, 72 hours | Significant proliferation decrease |
Table 2: 2-ME Effects on Cell Cycle Distribution and Apoptosis in Melanoma Cells
| Parameter | Cell Line | Treatment | Duration | Effect |
|---|---|---|---|---|
| G2/M arrest | Multiple | 2-ME (0.5-10 μM) | 24-48 hours | Dose-dependent increase G2/M phase |
| Apoptosis | Multiple | 2-ME (0-10 μM) | 5 days | Increased Annexin V+ cells |
| Senescence | Multiple | 2-ME (1.0 μM) | 5 days | Increased SA-βgal+ cells |
| pRb expression | Multiple | 2-ME (1.0 μM) | 24 hours | Decreased expression |
| CyclinB1 expression | Multiple | 2-ME (1.0 μM) | 24 hours | Decreased expression |
| p21/Cip1 expression | Multiple | 2-ME (1.0 μM) | 24 hours | Increased expression |
Table 3: Synergistic Interactions Between 2-ME and Other Agents
| Combination Partner | Cell Type | Effects | Proposed Mechanism |
|---|---|---|---|
| Histone deacetylase inhibitors (SAHA, sodium butyrate) | Human leukemia cells (U937, HL-60, Jurkat) | Marked increase in oxidative damage, mitochondrial injury, apoptosis | Increased ROS generation, Akt inactivation, JNK activation |
| HDAC inhibitors | Primary human leukemia cells | Enhanced apoptosis | Oxidative damage, differential effect on malignant vs. normal cells |
| HDAC inhibitors | Normal bone marrow CD34+ cells | No significant toxicity | Selective toxicity toward malignant cells |
Diagram 1: 2-ME Anti-Proliferative Mechanisms - This diagram illustrates the multifaceted molecular mechanisms through which 2-ME exerts its anti-proliferative effects, including cell cycle arrest, apoptosis induction, and senescence promotion.
Diagram 2: 2-ME Anti-Proliferative Assessment Workflow - This workflow outlines the comprehensive experimental approach for evaluating 2-ME anti-proliferative activity, from basic screening to mechanistic studies.
These application notes provide comprehensive protocols for evaluating the anti-proliferative activity of this compound using standardized in vitro approaches. The described methodologies enable robust assessment across 2D and 3D model systems, with particular utility for overcoming resistance to targeted therapies in melanoma. The multiple mechanistic analyses outlined facilitate understanding of 2-ME's pleiotropic anti-cancer effects, supporting its continued investigation as a promising therapeutic candidate, particularly in combination approaches that leverage its synergistic potential with other targeted agents.
This compound (2ME2) is an endogenous metabolite of 17β-estradiol that has gained significant attention for its potent anti-cancer properties independent of classical estrogen receptor signaling. With an estrogen receptor binding affinity 2,000-fold lower than estradiol, 2ME2 functions primarily through microtubule disruption and induction of G2-M phase cell cycle arrest [1]. This natural compound exhibits broad anti-proliferative activity against diverse cancer cell lines, including breast, ovarian, cervical, and glioblastoma models, while also demonstrating anti-angiogenic effects through inhibition of HIF-1α and VEGF [2] [3].
The clinical development of 2ME2 (brand name Panzem) has been challenged by its poor oral bioavailability and rapid hepatic metabolism, prompting the development of analogs with improved pharmacokinetic profiles [1] [4]. Nevertheless, 2ME2 remains a valuable research tool for investigating cell cycle dynamics and microtubule function, serving as a reference compound for novel chemotherapeutic agents targeting mitosis. This application note provides detailed methodologies for analyzing 2ME2-mediated G2-M arrest, supported by comprehensive quantitative data and experimental protocols suitable for cancer researchers and drug development professionals.
2ME2 induces G2-M cell cycle arrest through multiple interconnected mechanisms that disrupt normal mitotic progression:
Microtubule Disruption: 2ME2 binds to the colchicine-binding site of tubulin, located between α and β tubulin dimers, suppressing microtubule dynamics without causing significant depolymerization [4] [5]. This interaction leads to faulty spindle formation and activation of the spindle assembly checkpoint (SAC), preventing transition from metaphase to anaphase [6] [7].
Anaphase-Promoting Complex Inhibition: 2ME2 treatment inhibits the anaphase-promoting complex/cyclosome (APC/C), resulting in accumulation of key cell cycle regulators including securin and cyclin B1 [6]. This mechanism is tubulin-dependent as demonstrated by its absence in tubulin-mutant cell lines resistant to 2ME2.
Kinase Signaling Activation: Treatment with 2ME2 activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase pathways, leading to phosphorylation of anti-apoptotic Bcl-2 and Bcl-xL proteins, which promotes apoptosis [7] [3]. Additionally, cyclin-dependent kinase 1 (CDK1) activity is essential for 2ME2-mediated effects, as CDK1 inhibition mitigates its cellular impact [7].
Reactive Oxygen Species Generation: 2ME2 induces nitro-oxidative stress through generation of reactive oxygen and nitrogen species, resulting in DNA strand breaks and activation of DNA damage response pathways [8]. This oxidative stress component contributes to both cell cycle arrest and apoptosis induction across various cancer cell types.
The following diagram illustrates the key molecular mechanisms through which 2ME2 induces G2-M arrest and apoptosis:
The following table summarizes quantitative data on 2ME2-induced G2-M arrest across various cancer cell lines, providing reference values for experimental design:
Table 1: Concentration-Dependent Effects of 2ME2 on Cell Cycle Progression
| Cell Line | Cell Type | 2ME2 Concentration | Exposure Time | G2-M Population | Sub-G1 Population | Key Molecular Markers | Citation |
|---|---|---|---|---|---|---|---|
| MCF-7 | Breast adenocarcinoma | 1 μM | 24 hours | 23.1% | - | Cyclin B1 ↑ (38%) | [3] |
| MDA-MB-231 | Breast cancer | 0.3-0.8 μM (derivatives) | 24 hours | G2-M arrest confirmed | Increased | Bcl-2 phosphorylation | [9] |
| Oli-neu | Oligodendrocyte precursor | 1-10 μM | 24 hours | Endoreduplication | Concentration-dependent apoptosis | p21 ↑, p27 ↑, caspase-3 ↑ | [10] |
| HeLa | Cervical carcinoma | 4.53 μM (IC₅₀) | 18 hours | Significant G2-M arrest | Notable increase | Tubulin stabilization | [4] [5] |
| SH-SY5Y | Neuroblastoma | 100 nM-10 μM | 24 hours | - | Concentration-dependent apoptosis | Nitro-oxidative stress, HSP changes | [8] |
| A2780 | Ovarian cancer | 0.5-5 μM | 24-48 hours | G2-M arrest | DNA laddering observed | Caspase activation, ROS generation | [2] |
Table 2: Comparison of 2ME2 and Analogs in Preclinical Models
| Compound | Cell Line/Model | IC₅₀ / Effective Concentration | Key Findings | Advantages | Citation |
|---|---|---|---|---|---|
| 2ME2 | MCF-7 breast cancer | 1 μM (growth inhibition) | Increased G2-M population (23.1%), cyclin B1 accumulation | Natural metabolite, established safety profile | [3] |
| 2ME2bisMATE | MDA-MB-231 breast cancer | 0.3 μM | G2-M arrest, Bcl-2 phosphorylation, irreversible growth inhibition | Enhanced potency, resistance to metabolism | [9] |
| 2ME2MATE | MDA-MB-231 breast cancer | 0.8 μM | G2-M arrest, suppression of clonogenic potential | Improved bioavailability | [9] |
| Compound 4a | HeLa cervical cancer | 4.53 μM | G2-M arrest, tubulin polymerization, apoptosis induction | Selectivity index (SI)=15.6, improved pharmacokinetics | [4] [5] |
Purpose: To quantify 2ME2-induced G2-M cell cycle arrest using DNA content analysis by flow cytometry.
Materials:
Procedure:
Cell Seeding and Treatment:
Cell Harvesting and Fixation:
Staining and Flow Cytometry:
Data Analysis:
Troubleshooting Tips:
Purpose: To distinguish between apoptosis and necrosis in 2ME2-treated cells.
Procedure:
Purpose: To detect changes in key cell cycle regulatory proteins following 2ME2 treatment.
Procedure:
The following workflow diagram illustrates the complete experimental process for analyzing 2ME2-induced G2-M arrest:
Recent research has demonstrated that 2ME2 significantly enhances the oncolytic activity of viruses such as Epizootic Hemorrhagic Disease Virus-Tel Aviv University (EHDV-TAU) in bladder cancer and melanoma models [7]. At sublethal concentrations (1.09 μM), 2ME2 perturbs the cell cycle and amplifies JNK activity, resulting in increased expression of the pro-apoptotic factor NOXA, caspase activation, and calreticulin exposure. This combination approach induces an immunogenic form of apoptosis in infected cancer cells, suggesting promising applications for virus-based cancer therapies. The enhancement is dependent on cell cycle disruption, as CDK1 inhibition mitigates these effects, highlighting the essential role of G2-M arrest in this therapeutic synergy.
2ME2 demonstrates significant efficacy against oligodendrocyte precursor cells (OPCs) that contribute to glioblastoma progression [10]. In Oli-neu cells, 2ME2 not only inhibits growth and induces apoptosis but also triggers endoreduplication - a process of whole-genome duplication without cell division. This unusual response involves upregulation of p53, cyclin E, and JNK1/2, leading to mitotic slippage and increased genomic content. The study revealed that inhibition of p53 with pifithrin-α could rescue 2ME2-induced endoreduplication, suggesting combination approaches that might overcome this potential resistance mechanism in glioma treatment.
While 2ME2 shows promising anti-cancer activity, recent evidence suggests it may have neurotoxic effects at pharmacological concentrations [8]. In Parkinson's disease models using SH-SY5Y neuroblastoma cells, 2ME2 generates nitro-oxidative stress, regulates heat shock proteins, and induces DNA strand breaks leading to apoptosis. Clinical correlation revealed increased methoxyestrogens and H₂O₂ levels in Parkinson's disease patients' blood, suggesting that while 2ME2's anti-proliferative effects may be beneficial in cancer, they could potentially contribute to neurodegeneration. This dual activity highlights the importance of tissue-specific delivery systems for 2ME2-based therapies.
This compound represents a compelling natural compound with potent G2-M arresting activity across diverse cancer models. The detailed protocols provided in this application note enable researchers to reliably quantify and characterize 2ME2-induced cell cycle effects using flow cytometry and molecular biology techniques. The concentration-dependent responses tabulated across cell lines provide valuable reference points for experimental design.
The ongoing development of 2ME2 analogs with improved bioavailability and metabolic stability, combined with emerging research on combination therapies with oncolytic viruses, suggests promising clinical applications. However, the potential neurotoxic effects observed at pharmacological concentrations underscore the need for targeted delivery approaches to maximize therapeutic index while minimizing adverse effects.
Future research directions should focus on optimizing combination regimens that leverage 2ME2's unique mechanism of microtubule disruption without activating compensatory survival pathways, ultimately enhancing its utility in the oncologist's arsenal against proliferative diseases.
The following tables summarize the key components and validated performance characteristics of a typical 2-Methoxyestradiol (2-ME2) ELISA Kit based on the search results [1].
Table 1: Kit Components (96T size) [1]
| Component | Description | Storage (Opened) |
|---|---|---|
| ELISA Microplate | 8x12 well strips, pre-coated with 2-ME2 | 1 month at 2-8°C; 6 months at -20°C |
| Lyophilized Standard | 2 vials for creating standard curve | 1 month at 2-8°C; 6 months at -20°C |
| Biotin-labeled Antibody | 1 vial (concentrated) | - |
| HRP-Streptavidin Conjugate | 120 µL (100X concentrated) | 2-8°C (avoid light) |
| TMB Substrate | 10 mL | - |
| Stop Solution | 10 mL | - |
| Wash Buffer | 30 mL (25X concentrated) | - |
| Sample Dilution Buffer | 20 mL | - |
Table 2: Assay Performance Characteristics [1]
| Parameter | Specification |
|---|---|
| Sample Type | Serum, Plasma, Cell Culture Supernatant, etc. |
| Assay Duration | ~2 hours |
| Detection Range | 31.25 - 2000 ng/mL |
| Sensitivity | 18.75 ng/mL |
| Sample Dilution | Recommended 1:2 for serum/plasma |
| Precision (CV%) | Intra-assay: <5%; Inter-assay: ~5% |
| Mean Recovery | Serum: 97%; Plasma: 96% |
Here is the complete procedure for performing the 2-ME2 serum measurement, from sample preparation to data calculation.
The diagram below illustrates the core principle of the competitive ELISA method used in this kit.
Follow these steps to run the assay [1]:
| Observation/Effect | Experimental Model | Concentrations/Doses Tested | Key Findings & Relevance |
|---|
| Induces nitro-oxidative stress & apoptosis [1] | SH-SY5Y neuroblastoma cell line (Parkinson's model) | Physiological: 100 pM - 10 nM Pharmacological: 100 nM - 10 µM | Pharmacological concentrations caused DNA damage and apoptosis via nitro-oxidative stress. Suggests metabolic pathways can generate toxic products that limit therapeutic use. | | Triggers p53-dependent endoreduplication & apoptosis [2] | Oli-neu oligodendroglial precursor cells (glioblastoma model) | 1 µM and greater | High concentrations induced abnormal cell cycles (endoreduplication) and apoptosis. Confirms potent, dose-dependent cytotoxicity that may be linked to its metabolic instability. | | Inhibits mitochondrial biogenesis [3] | 143B osteosarcoma cells | 10 nM, 1 µM | Regulated PGC-1α, COXI, and SIRT3, affecting mitochondrial mass. Demonstrates a specific metabolic pathway that could be a target for stabilization strategies. | | Reduces BP & heart rate, promotes weight loss [4] | Male/Female WKY rats and SHRs | 20 mg/kg/day (for 2-5 weeks) | In vivo efficacy, but weight loss suggests potential systemic side effects, possibly due to extensive metabolism or off-target effects. |
Here are simplified methodologies from the cited papers that your users can adapt to test the stability and biological activity of 2-ME2 or its analogs.
1. Protocol for Assessing Apoptosis and Nitro-Oxidative Stress (Based on [1])
2. Protocol for Investigating Mitochondrial Effects (Based on [3])
The following diagram outlines a logical workflow for designing experiments to investigate and improve 2-ME2's metabolic stability.
Q: The biological activity of 2-ME2 in our cell assays is inconsistent. What could be the reason?
Q: We are developing 2-ME2 analogs. What cellular pathways should we target to confirm efficacy while reducing metabolism?
Q: What are the primary metabolic pathways of 2-ME2 we should investigate?
I hope this structured information provides a solid foundation for your technical support center. The experimental data and protocols should help users diagnose and troubleshoot issues related to 2-ME2's metabolic stability.
Here are the key parameters to investigate and optimize if you are experiencing low encapsulation efficiency.
| Parameter | Issue & Impact | Suggested Optimization Strategy |
|---|---|---|
| Drug Loading (%) | Excessive drug leads to saturation, low EE% [1]. | Test a series (e.g., 5%, 10%, 15%); find optimal capacity [1]. |
| Polymer & Stabilizer Concentration | Insufficient polymer/stabilizer causes drug leakage, poor particle formation [2] [3]. | Increase polymer (e.g., PLGA) or surfactant (e.g., Poloxamer 188) concentration [2] [3]. |
| Organic Solvent & Process | Slow mixing or inappropriate solvent choice causes drug diffusion, low EE% [4]. | Use rapid mixing (e.g., flash nanoprecipitation); ensure solvent is water-miscible (e.g., acetone) [4]. |
The methodology below, based on a study that achieved high encapsulation efficiency for 2-ME, can serve as a robust starting protocol for your experiments [1].
For a methodical approach, you can follow this workflow which integrates the principles of Quality by Design (QbD) used in advanced formulation studies [2] [3].
Q1: Besides drug loading, what other parameters significantly impact EE%? The polymer-to-stabilizer ratio and the stirring speed during formulation are two other highly critical parameters. A higher polymer concentration can improve drug entrapment, while a very high stirring speed might lead to drug leakage and a lower EE% [3].
Q2: What analytical techniques are used to characterize the optimized nanoparticles? Standard characterization includes measuring particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering. Entrapment efficiency is typically determined by centrifuging the nanoparticles, analyzing the free drug in the supernatant, and calculating the percentage of encapsulated drug. Further analysis often uses Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM) [2] [1] [5].
Q3: My drug releases too quickly. How can I achieve a more sustained profile? A rapid "burst release" is often due to drug molecules adsorbed on or very near the nanoparticle surface. To achieve sustained release, optimize the polymer type (e.g., PLGA lactide:glycolide ratio and molecular weight) and concentration to create a denser matrix from which the drug diffuses more slowly [2] [3].
The challenge of deep tumor penetration is a significant hurdle in cancer nanomedicine. The following FAQs address common issues and strategies based on current research.
FAQ 1: Why do my nanocarriers accumulate at the tumor site but fail to penetrate deeply?
This is a common problem often caused by the dense and complex Tumor Microenvironment (TME). Key barriers include:
FAQ 2: How can I modify the surface properties of nanocarriers to improve penetration?
Surface engineering is a primary strategy to overcome TME barriers. A highly promising approach is the use of charge-reversal nanoparticles [1].
The table below summarizes the primary nanocarrier types and their key characteristics for tumor targeting.
| Category | Example Materials | Key Advantages | Key Limitations |
|---|---|---|---|
| Lipid-based | Liposomes, Solid Lipid NPs [1] | High biocompatibility, can encapsulate both hydrophilic & hydrophobic drugs [1] | Relatively low stability, can be rapidly cleared by the immune system [1] |
| Polymer-based | PLGA, Chitosan, Polymeric micelles [2] [1] | Controlled drug release, tunable size and biodegradability [2] [1] | Complex preparation; some polymers can have toxicity (e.g., chitosan reported with dose-dependent cardiotoxicity) [2] |
| Inorganic | Gold nanoparticles, Mesoporous Silica [1] | High stability, good for therapy + imaging (theranostics) [1] | Poor biodegradability, uncertain long-term safety profile [1] |
| Biomacromolecule-based | Albumin, Gelatin [2] [1] | Excellent biocompatibility and biodegradability [2] | Complex structures and high production costs [1] |
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Root Cause | Suggested Remedial Action |
|---|---|---|
| Low tumor accumulation in vivo | Rapid clearance by the immune system, poor stability in blood [1] | PEGylate the nanoparticle surface to create "stealth" particles [1]. |
| Poor cellular uptake in tumor cells | Ineffective surface charge for interaction with cell membranes [1] | Implement a charge-reversal system or functionalize with targeting ligands (e.g., peptides, antibodies) [2] [1]. |
| Limited penetration in 3D tumor spheroids | Nanoparticle size is too large for effective diffusion through the ECM [1]. | Develop size-transformable nanoparticles that break into smaller units upon TME triggers (e.g., pH, enzymes) [1]. |
| High cytotoxicity in healthy cells | Non-specific nanoparticle accumulation or premature drug release [2]. | Optimize targeting specificity and use TME-responsive linkers (e.g., cleavable in high GSH or acidic conditions) for controlled release [1]. |
The following diagram illustrates a generalized experimental workflow for developing and evaluating a charge-reversal nanocarrier system, which is a leading strategy for enhancing tumor penetration.
Workflow for Charge-Reversal Nanocarrier Development
The diagram below visualizes the core mechanism of a charge-reversal nanoparticle, showing how its properties change in response to the tumor microenvironment to achieve deep penetration.
Charge-Reversal Mechanism in Tumor Microenvironment
The search results could not provide specific data on 2-Methoxyestradiol (2-ME). To find the detailed experimental protocols and data you need, I suggest:
"this compound" AND "nanoparticle", "2-ME tumor penetration", or "2-ME delivery" AND "charge-reversal".
2-Methoxyestradiol (2-ME2) is an endogenous metabolite with promising anti-cancer properties, but its clinical application is severely limited by its poor pharmacokinetic profile [1] [2] [3]. The table below summarizes the key challenges:
| Challenge | Impact on 2-ME2 |
|---|---|
| Poor Aqueous Solubility | Very low predicted solubility (4.8 µg/mL) limits absorption [1]. |
| Rapid Metabolism & Clearance | Quickly metabolized to inactive compounds like 2-methoxyestrone; plasma levels fall below detection limits shortly after intravenous administration in rats [2]. |
| Low and Variable Oral Bioavailability | Oral bioavailability is very low (approximately 1-2%) with high patient-to-patient variability, requiring impractically high oral doses to maintain therapeutic plasma levels [1] [4]. |
Researchers have developed two primary chemical strategies to overcome these limitations. The following diagram illustrates the logical workflow for developing these improved versions of 2-ME2.
A prodrug is an inactive compound that is converted into the active drug inside the body. The design of a second-generation 2-ME2 prodrug (2-ME2-PD1) specifically targets its main weaknesses [1].
Instead of a prodrug, another strategy is to create entirely new molecules (analogs) that retain 2-ME2's activity but are inherently more stable.
A prominent example is ENMD-1198. This analog was developed to decrease metabolism and increase both bioavailability and anti-tumor activity compared to the parent 2-ME2 molecule [4]. A phase I clinical trial in advanced cancer patients showed that ENMD-1198 has a favorable pharmacokinetic profile:
The table below summarizes key experimental findings from the literature that support these strategies.
| Compound | Model / Study Type | Key Improvement / Finding |
|---|---|---|
| 2-ME2 Prodrug (2-ME2-PD1) | In vivo (BEAC xenografts) | Greater potency than 2-ME2; effective via possible microtubule disruption [1]. |
| ENMD-1198 (Analog) | Phase I Clinical Trial (Human) | Half-life of 15 hours; linear pharmacokinetics; recommended phase II dose is 425 mg/m²/day [4]. |
| [11C]2-ME2 | In vivo (Tumor-bearing mice) | Confirmed rapid clearance; pharmacokinetics were linear between 0.14-8.5 μg doses [2]. |
For researchers facing issues with 2-ME2 activity in experiments, the problem likely stems from its pharmacokinetics. Here is a logical troubleshooting guide:
| Concept | Description & Potential Relevance | Key Findings from Literature |
|---|---|---|
| Efflux Pump Inhibitors (EPIs) | Small molecules that block transport proteins, preventing them from expelling compounds from the cell [1] [2]. | Could rejuvenate obsolete compounds; research focuses on adjuvants to increase antibiotic efficacy [1] [2]. Natural and synthetic EPIs exist, but none are yet approved for clinical use [3] [4] [5]. |
| Cystine/Cysteine Transport | Some cells lack the xCT transporter (system xc⁻) and rely on feeder cells (e.g., fibroblasts) to supply cysteine, a precursor to glutathione [6]. | The feeder cell co-culture system is a proven method to maintain redox balance in cells that cannot import cystine/cysteine themselves [6]. |
| Media & Compound Engineering | Modifying the compound or its formulation to make it a poorer substrate for efflux pumps [3] [5]. | One strategy to combat antibiotic resistance is "by-passing efflux systems by improving the molecular design of old antibiotics" [3]. |
Based on the general principles above, here are some experimental approaches you could test to mitigate 2-ME efflux.
This is likely due to a combination of rapid efflux by the cells and oxidation in the culture medium. Thiol-containing compounds like cysteine (and by analogy, 2-ME) are known to rapidly oxidize in culture media when exposed to ambient air [6]. Cells may then actively export the compound, further reducing its intracellular concentration.
Test Efflux Pump Inhibitors (EPIs): While no specific EPI for 2-ME is indicated, this is a primary research avenue.
Implement a Feeder Cell Co-culture System: This method addresses the problem by providing a continuous, natural supply of a reducing equivalent.
Optimize 2-ME Handling and Delivery:
What are the main isomeric interferences in 2ME quantification? The primary isomeric interferences are 4-methoxyestradiol (4ME), 3-O-methyl 2-hydroxyestradiol (3M2OH), and 3-O-methyl 4-hydroxyestradiol (3M4OH) [1]. These compounds have nearly identical molecular weights and similar chemical structures to 2ME, making them difficult to separate.
Why do immunoassays often overestimate 2ME concentrations? Immunoassays, such as ELISA, can have insufficient specificity because the antibody may cross-react with 2ME's structural isomers present in the biological sample. This leads to an overestimation of the true 2ME concentration [1] [2].
What is the most effective method to separate 2ME from its isomers? A highly effective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with chemical derivatization. The derivatization reagent MPDNP-F is particularly effective as it enhances detectability and allows for separation based on both chromatography and distinct fragmentation patterns in the mass spectrometer [1].
Solution: Implement a validated LC-MS/MS method with MPDNP-F derivatization.
This method addresses interference through a combination of chromatographic separation and unique fragmentation patterns, ensuring high specificity and sensitivity [1].
1. Experimental Protocol
Sample Pretreatment (Solid-Phase Extraction)
Derivatization Reaction
LC-MS/MS Analysis Conditions
The following diagram illustrates the complete workflow for this assay:
2. Key Performance Data of the Assay
The table below summarizes the performance metrics of this method, demonstrating its high sensitivity and robustness for 2ME measurement in serum.
| Assay Parameter | Performance Value | Experimental Detail / Note |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | Indicates excellent sensitivity for low-concentration analytes [1] |
| Assay Precision | Relative Standard Deviation (RSD) < 10% | Measured for both intra- and inter-assay variability [1] |
| Key Isomer Resolution | 2ME and 3M4OH are distinguished by MS/MS fragmentation | Although these two isomers elute closely in chromatography, their different fragmentation patterns allow for accurate distinction [1] |
3. Comparison of Alternative Methods
While the LC-MS/MS method with derivatization is highly recommended, other techniques are also used. The table below compares their pros and cons.
| Method | Advantages | Disadvantages / Limitations |
|---|---|---|
| LC-MS/MS with Derivatization (MPDNP-F) | High sensitivity (LLOQ 2.5 pg/mL), excellent specificity via fragmentation, considered highly accurate [1] | Requires specialized equipment and expertise, involves extra derivatization step |
| HPLC with Fluorescence Detection (FLD) | More accessible equipment, cost-effective [3] | Much lower sensitivity (LOQ 10 ng/mL, which is 10,000 pg/mL) [3] |
| ELISA | High throughput, easy to use [2] | Prone to cross-reactivity with isomers, leading to overestimation; less reliable for complex matrices [1] [2] |
This assay uses LC-MS/MS with MPDNP-F derivatization to achieve highly sensitive and accurate quantification of 2-Methoxyestradiol (2-ME) in human serum [1].
The experimental workflow for sample preparation from extraction to analysis is as follows:
For easy comparison, key parameters from the validated method are summarized in the table below.
| Parameter | Specification / Value | Purpose / Note |
|---|---|---|
| LLOQ | 2.5 pg/mL | Lower Limit of Quantification [1] |
| Sample Volume | 180 µL | Starting volume of human serum [1] |
| Internal Standard | 2ME-13C6 | Corrects for procedural losses [1] |
| Extraction Plate | Oasis HLB μElution | Sample clean-up and analyte concentration [1] |
| Derivatization Reagent | MPDNP-F (0.4 mg/mL) | Enhances MS sensitivity & enables separation [1] |
| Derivatization Catalyst | DMAP (0.5 mg/mL) | Catalyst for the derivatization reaction [1] |
| Reaction Time & Temp. | 15 min at 60°C | Optimal conditions for complete derivatization [1] |
| LC Column | Ace Excell C18-PFP | Provides necessary separation from isomers [1] |
| MS Mode | Positive ESI | MPDNP-F derivative is detected in positive mode [1] |
Q1: The sensitivity for 2-ME is lower than expected. What should I check?
Q2: I am having trouble separating 2-ME from its isomer 3M4OH.
Q3: My LC-MS/MS system shows shifting retention times or no peaks. Is this an LC or MS issue? This is a common instrumentation problem. Please refer to the following diagnostic flowchart:
Q4: Why was MPDNP-F chosen over other derivatization reagents? The previous study using this reagent for Estradiol (E2) demonstrated high sensitivity and specificity [1]. The derivatization procedure is known to be effective for estrogen metabolites, making it a suitable choice for 2-ME. It significantly enhances the detectability of 2-ME in positive ESI-MS/MS [1].
The table below summarizes the core findings from a 1999 comparative study and general mechanistic information [1] [2] [3].
| Feature | 2-Methoxyestradiol (2ME2) | Genistein |
|---|---|---|
| Chemical Nature | Endogenous estrogen metabolite [4] [5] | Phytoestrogen isoflavone (from soy) [6] [7] |
| Primary Anticancer Mechanisms | Tubulin polymerization inhibition; Anti-angiogenesis; Apoptosis induction [1] [4] [8] | Tyrosine kinase inhibition; Proteolysis inhibition; Cell cycle arrest; Apoptosis induction [1] [6] [7] |
| Comparative Cytotoxicity (IC₅₀) | Lower IC₅₀ across all tested human tumour cell lines [1] | Higher IC₅₀ than 2ME2 [1] |
| Effect on Proteolytic Balance | No clear net shift in proteolytic balance in most cell lines [1] | Consistent shift towards anti-proteolysis [1] |
| Key Molecular Targets | Tubulin, p53 signaling, Superoxide Dismutase [4] [8] [9] | Tyrosine kinases, Topoisomerase II, MMP/TIMP, uPA/PAI balances [1] [6] |
| Estrogen Receptor (ER) Interaction | Very low affinity; actions are ER-independent [4] [8] | Binds to ERβ; can have estrogenic/anti-estrogenic effects [6] |
The following tables provide greater detail on the experimental models and specific findings from the research.
Table 1: Comparative Study Experimental Models (1999) [1]
| Cell Line/Model | Key Findings on 2ME2 | Key Findings on Genistein |
|---|---|---|
| Multiple Human Tumour Cell Lines | Demonstrated greater potency (lower IC₅₀) than genistein. | Less potent than 2ME2 but induced a consistent anti-proteolytic shift. |
| WAC-2 Neuroblastoma (N-myc oncogene) | Induced a significant anti-proteolytic shift in the MMP/TIMP balance. | Induced a shift towards anti-proteolysis. |
Table 2: Selectivity in Resistant Cancer Models [8]
| Cell Line/Model | Key Findings on 2ME2 |
|---|---|
| MCF-7 (ER+ Breast Cancer) | IC₅₀ = 6.79 µM |
| LTED (Endocrine-Resistant Breast Cancer) | IC₅₀ = 0.93 µM; Induced G2/M cell cycle arrest; Efficacy linked to high TUBB2B tubulin isotype expression. |
Table 3: Genistein's Effects on Cervical Cancer Cells [7]
| Cell Line | Key Findings on Genistein |
|---|---|
| HeLa | IC₅₀ ~35-80 µM; induced S and G2/M phase arrest; increased apoptosis; inhibited migration. |
| ME-180 | IC₅₀ ~60 µM; induced G2/M phase arrest. |
| SiHa | IC₅₀ ~80 µM; induced apoptosis; reversed methylation of tumor suppressor gene RARβ2. |
For researchers looking to replicate or understand the foundational data, here is a summary of the key methodologies used in these studies.
1. Cytotoxicity and Cell Proliferation Assays
2. Analysis of Apoptosis and Cell Cycle
3. Mechanisms of Action: Key Protocols
The diagrams below illustrate the primary anticancer mechanisms for each compound, providing a clear visual summary of the information in the tables.
The compiled data indicates that 2ME2 is a more potent cytotoxic agent than genistein in the direct comparative study. Its unique strength lies in its ability to selectively target resistant cancer cells like LTED cells by exploiting their high expression of specific tubulin isotypes [8]. Genistein, while generally less potent, exhibits a broader, multi-target mechanism that includes inhibiting proteolysis and reversing epigenetic silencing of tumor suppressor genes [1] [7].
A critical consideration for 2ME2 is its biphasic, dose-dependent effect. Lower concentrations (e.g., 1 µM) may paradoxically stimulate proliferation and VEGF-A expression in ER+ cells via an ER-α-mediated pathway, while higher concentrations are inhibitory [5]. This underscores the importance of precise dosing in both experimental and potential therapeutic contexts.
To support the comparison, here is a summary of key experimental findings and methodologies from the literature.
| Study Type / Model | Key Efficacy Findings on 2-ME | Experimental Details |
|---|
| Clinical Trial (Phase II) in taxane-refractory Castration-Resistant Prostate Cancer (CRPC) [1] | - Primary Endpoint (6-mo PFS): Not met; study terminated early for futility.
The following workflow visualizes a standard methodology used in preclinical studies to evaluate 2-ME's anticancer mechanisms, synthesizing protocols from multiple sources [4] [3] [2].
| Aspect | Available Experimental Data for Paclitaxel |
|---|---|
| Primary Molecular Mechanism | Binds to β-tubulin, promotes microtubule assembly and stabilizes the polymerized structure, thereby blocking cell cycle progression at mitosis [1] [2]. |
| Key Experimental Findings | At low, clinically relevant concentrations, it suppresses microtubule dynamics without significantly affecting polymer mass [3] [4]. It can induce a mitotic arrest or promote chromosome mis-segregation [3]. |
| Commonly Used In Vitro Models | Human cancer cell lines (e.g., HeLa, ovarian cancer lines, B-cell lymphomas, pancreatic cancer lines) [3] [5] [6]. |
| Typical In Vivo Models | Mouse xenograft models (e.g., ovarian cancer, pancreatic cancer, patient-derived xenografts/PDX) [5] [6] [7]. |
| Sample Experimental Readout | Cell cycle analysis (G2/M arrest), apoptosis assays (Annexin V, caspase-3), dynamic instability parameters, tumor volume measurement, survival analysis [3] [5] [8]. |
The following diagram illustrates the established mechanism of paclitaxel and common experimental pathways for validating its activity, based on the available research.
To build your complete comparison guide, I suggest you try the following approaches to locate the necessary information on 2-ME:
| Feature | 2-Methoxyestradiol (2ME2) | Aromatase Inhibitors (e.g., Anastrozole) |
|---|---|---|
| Molecular Target | Non-estrogenic metabolite of 17β-estradiol (E2) [1] [2] | Aromatase enzyme (CYP19A1) [1] [3] |
| Primary Mechanism | Multiple pathways: anti-proliferative, anti-angiogenic, anti-inflammatory, immunomodulatory [1] [4] | Reduces systemic and local production of estrogens (E2, E1) [1] [3] |
| Therapeutic Rationale | Dysregulated estradiol metabolism in PAH; 2ME2 may mediate beneficial effects of E2 without its pathogenic potential [1] [2] | Elevated E2 levels linked to PAH risk and worse prognosis; limiting E2 exposure is therapeutic [1] [3] |
| Aspect | This compound (2ME2) | Aromatase Inhibitors (e.g., Anastrozole) |
|---|---|---|
| In-Vivo Models & Effects | Attenuates MCT-induced PH; reduces vascular remodeling, inflammation, RV hypertrophy [1]. Reduces cerebral vasospasm post-SAH [5]. | Blunts/attenuates PH in hypoxic mice and Su5416+Hx rats; reverses PH in BMPR2-mutant mice [1] [3]. |
| Key Cellular Effects | Inhibits PASMC/PAEC proliferation; induces G2/M cell cycle arrest; disrupts microtubules; inhibits HIF-1α, VEGF, NFATc1, STAT3; reduces T-cell activation/cytokine production [1] [4] [6]. | Reduces elevated E2 levels; mechanism in PAH patients not fully elucidated (preclinical: anti-proliferative/anti-remodeling) [3]. |
| Human Clinical Trial Data | Awaiting robust clinical trials specific to PAH [1] | Phase II "proof-of-principle" RCT (2017): significantly reduced E2 levels, safe/well-tolerated, improved 6MWD. No effect on TAPSE or NT-proBNP [3]. |
| Clinical Status in PAH | Experimental investigational agent [1] | Repurposed cancer drug; completed initial small-scale RCT; larger trials may be warranted [3]. |
| Characteristic | This compound (2ME2) | Aromatase Inhibitors (e.g., Anastrozole) |
|---|---|---|
| Origin/Status | Endogenous metabolite; novel therapeutic candidate [1] [2] | Synthetic pharmaceutical; FDA-approved for breast cancer [3] |
| Primary Advantage | Multi-mechanistic, "disease-modifying" potential targeting proliferation, inflammation, immunity [1] [4] | Established human safety profile; directly targets known risk factor (high E2) [3] |
| Primary Challenge | Limited clinical data in PAH; requires formulation development for bioavailability [1] [4] | Potential long-term side effects of systemic estrogen deprivation; modest efficacy in initial trial [3] |
For researchers aiming to replicate or build upon these findings, here are the methodologies from pivotal studies.
This protocol is based on the foundational study that first linked 2ME2 to PAH [1].
This protocol outlines the first randomized controlled trial of anastrozole in human PAH [3].
The therapeutic effects of these agents involve complex signaling pathways. The diagram below illustrates the key pathways and mechanisms for 2ME2, based on preclinical evidence [1] [4] [6].
The diagram below illustrates the core therapeutic concept of aromatase inhibition and its position in the broader context of estrogen metabolism in PAH [1] [3] [2].
The comparative analysis highlights distinct profiles for 2ME2 and aromatase inhibitors:
It is crucial to note the "estrogen paradox" in PAH, where estrogen appears to have both protective and detrimental effects, potentially in different tissues (e.g., vasculature vs. right ventricle) [2]. This complexity underscores the need for targeted therapeutic strategies.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard